2,3-Difluoro-4-methylbenzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOYZMZHWXAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378912 | |
| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-43-3 | |
| Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methylbenzyl bromide is a fluorinated aromatic compound of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms on the benzene ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of experimental data for this specific compound, some properties of structurally similar compounds are included for comparative purposes.
| Property | Value | Source |
| CAS Number | 261763-43-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrF₂ | [1][2][3][4] |
| Molecular Weight | 221.05 g/mol | [1] |
| Boiling Point | 78 °C at 1 Torr | |
| Melting Point | Data not available | |
| Density | Data not available (Predicted for a similar compound, 2-fluoro-4-methylbenzyl bromide: 1.456 ± 0.06 g/cm³) | |
| Solubility | Data not available (Generally, benzyl bromides are practically insoluble in water but soluble in organic solvents like ethanol, ether, and acetone) |
Synthesis and Purification
A potential synthetic pathway can be illustrated as follows:
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the side-chain bromination of a toluene derivative, which can be adapted for the synthesis of this compound.
Materials:
-
2,3-Difluoro-4-methyltoluene (starting material)
-
N-Bromosuccinimide (NBS) (brominating agent)[5]
-
Azobisisobutyronitrile (AIBN) or a light source (radical initiator)[5]
-
Carbon tetrachloride (CCl₄) or cyclohexane (solvent)[5]
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoro-4-methyltoluene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6]
Reactivity and Stability
This compound is expected to exhibit reactivity typical of benzyl bromides. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring may influence the reactivity of the benzylic position.
The compound is likely to be stable under normal storage conditions, but should be protected from moisture and strong bases, as it can undergo hydrolysis. It is also light-sensitive and should be stored in a dark, cool place.
Applications in Drug Development and Research
While specific examples of the use of this compound in drug development are not widely reported, the incorporation of fluorinated benzyl moieties is a common strategy in medicinal chemistry. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of nearby functional groups, which can be crucial for drug-receptor interactions.
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Figure 2: General workflow for the use of a building block in drug discovery.
Safety and Handling
This compound is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable, albeit not extensively documented, fluorinated building block for organic synthesis. Its potential to introduce a difluoro-methylphenyl moiety into various molecular scaffolds makes it a compound of interest for researchers in medicinal chemistry and materials science. Further investigation into its specific reactivity, biological activity, and applications is warranted to fully realize its potential.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Technical Guide: 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3). Primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, this compound serves as a key intermediate for the introduction of a 2,3-difluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This guide summarizes its known properties, outlines a general experimental protocol for its use in a representative synthetic reaction, and presents hypothetical signaling pathways and workflows to illustrate its potential applications in drug discovery.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 261763-43-3 | [1][2] |
| Synonyms | 1-(Bromomethyl)-2,3-difluoro-4-methyl-benzene | [1] |
| Molecular Formula | C₈H₇BrF₂ | [1] |
| Molecular Weight | 221.05 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 78 °C at 1 Torr | [4] |
| Purity | Typically ≥97% | [1] |
Synthetic Applications and Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily used as an alkylating agent. The presence of the benzyl bromide functional group allows for nucleophilic substitution reactions, enabling the covalent attachment of the 2,3-difluoro-4-methylbenzyl group to various substrates. This moiety is of interest in drug design due to the unique electronic properties conferred by the fluorine atoms, which can influence factors such as metabolic stability, binding affinity, and lipophilicity.
General Experimental Protocol: N-Alkylation of a Heterocyclic Amine
This protocol describes a representative procedure for the N-alkylation of a generic heterocyclic amine using this compound. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (e.g., imidazole, pyrazole) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the heterocyclic amine (1.0 eq) and potassium carbonate (1.5 eq).
-
Add a sufficient volume of acetonitrile to dissolve the starting materials.
-
To this stirring suspension, add this compound (1.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated heterocyclic compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation reaction described in the experimental protocol.
Caption: General workflow for N-alkylation using this compound.
Hypothetical Signaling Pathway Modulation
While this compound itself is not known to be biologically active, it can be used to synthesize novel compounds that may modulate specific signaling pathways. The diagram below represents a hypothetical scenario where a downstream product, "Compound X," synthesized using this building block, inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a downstream product.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While direct biological activity data for this compound is not currently available, its utility in the synthesis of potentially bioactive molecules is clear. The fluorinated benzyl moiety it provides can be strategically incorporated into drug candidates to enhance their pharmacological properties. The experimental protocol and workflows presented in this guide serve as a foundational reference for researchers utilizing this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene, a fluorinated organic compound of interest in medicinal chemistry and drug discovery.
Molecular Structure and Chemical Properties
1-(Bromomethyl)-2,3-difluoro-4-methylbenzene, also known as 2,3-difluoro-4-methylbenzyl bromide, is a substituted toluene derivative. The presence of two fluorine atoms on the benzene ring and a reactive bromomethyl group makes it a valuable building block in the synthesis of complex organic molecules. The fluorine atoms can significantly influence the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]
Table 1: Chemical and Physical Properties of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂ | [4][5] |
| Molecular Weight | 221.05 g/mol | [6][7] |
| CAS Number | 261763-43-3 | [4][5] |
| Appearance | Colorless to light yellow liquid (predicted) | - |
| Boiling Point | 78°C @ 1 Torr | [6] |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene involves a two-step process starting from the commercially available 2',3'-Difluoro-4'-methylacetophenone. The first step is the reduction of the ketone to the corresponding toluene derivative, followed by a selective benzylic bromination.
Figure 1. Synthetic workflow for 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-methyltoluene (Intermediate)
This protocol describes the reduction of 2',3'-Difluoro-4'-methylacetophenone. The Wolff-Kishner reduction is a suitable method for this transformation.
Materials:
-
2',3'-Difluoro-4'-methylacetophenone
-
Hydrazine hydrate (80%)
-
Potassium hydroxide
-
Diethylene glycol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2',3'-Difluoro-4'-methylacetophenone (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add potassium hydroxide (4.0 eq) and continue to heat, allowing the temperature to rise to approximately 190-200°C by distilling off water and excess hydrazine.
-
Maintain the reaction at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product, 2,3-Difluoro-4-methyltoluene, which can be purified by distillation.
Experimental Protocol: Synthesis of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene
This protocol details the benzylic bromination of 2,3-Difluoro-4-methyltoluene using N-Bromosuccinimide (NBS).[8][9]
Materials:
-
2,3-Difluoro-4-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
UV lamp (optional, for initiation)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,3-Difluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. Initiation can also be achieved by irradiating the mixture with a UV lamp.[4]
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene as a colorless to light yellow liquid.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.3 (s, 3H, Ar-CH₃). The benzylic protons are expected to be a singlet around 4.5 ppm. The aromatic protons will appear as a multiplet due to fluorine coupling. The methyl group will be a singlet. |
| ¹³C NMR | δ (ppm): 140-155 (dd, C-F), 120-135 (m, Ar-C), 115-125 (d, Ar-C-H), 30-35 (CH₂Br), 15-20 (CH₃). Carbons attached to fluorine will show large coupling constants. |
| FTIR | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2980-2850 (Alkyl C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1100 (C-F stretch), 1220-1200 (CH₂-Br wag), 690-550 (C-Br stretch).[10][11] |
| Mass Spec (EI) | m/z: 220/222 (M⁺, isotopic pattern for Br), 141 (M⁺ - Br), 91 (tropylium ion fragment is less likely due to substitution). The molecular ion peak will show a characteristic M/M+2 isotopic pattern for bromine. The base peak is expected to be the fragment resulting from the loss of the bromine radical.[1][2] |
Applications in Drug Development and Medicinal Chemistry
Fluorinated organic compounds are of significant interest in drug discovery. The introduction of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidation, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its membrane permeability and overall pharmacokinetic profile.[5][12]
1-(Bromomethyl)-2,3-difluoro-4-methylbenzene serves as a versatile building block for introducing the 2,3-difluoro-4-methylbenzyl moiety into a variety of molecular scaffolds. This can be achieved through nucleophilic substitution reactions where the bromine atom is displaced by a range of nucleophiles, such as amines, alcohols, thiols, and carbanions.
While specific drug candidates or biological targets for derivatives of 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene are not widely reported, its structural motifs suggest potential for developing inhibitors for various enzyme classes or ligands for receptors where fluorinated aromatic interactions are beneficial.
Figure 2. Hypothetical workflow for drug discovery using 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene.
Conclusion
1-(Bromomethyl)-2,3-difluoro-4-methylbenzene is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its reactive nature allows for the facile introduction of the difluoro-methylbenzyl moiety into a wide range of molecules. While specific applications are yet to be widely documented, the known benefits of fluorine incorporation in drug design suggest that this compound and its derivatives are promising candidates for the development of novel therapeutics. Further research into the biological activities of compounds derived from this intermediate is warranted.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 2. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chemrxiv.org [chemrxiv.org]
In-Depth Technical Guide: Reactivity Profile of 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methylbenzyl bromide is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its application in the synthesis of novel compounds with therapeutic potential.
Molecular Structure and Properties:
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene |
| CAS Number | 261763-43-3 |
| Molecular Formula | C₈H₇BrF₂ |
| Molecular Weight | 221.05 g/mol |
| Boiling Point | 78°C at 1 Torr[1] |
| Appearance | Colorless to light yellow liquid or solid |
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. The presence of two electron-withdrawing fluorine atoms on the benzene ring can influence the electrophilicity of the benzylic carbon.
The general mechanism for the nucleophilic substitution reaction is depicted below. This reaction typically proceeds via an S(_N)2 mechanism, involving a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral.
Caption: General workflow of a nucleophilic substitution reaction involving this compound.
Reactions with Nucleophiles: A Survey of Synthetic Applications
While specific quantitative data for reactions of this compound is not extensively reported in publicly available literature, its reactivity can be inferred from analogous structures and general principles of organic synthesis. The following sections outline expected reactions with various classes of nucleophiles, providing a framework for its synthetic utility.
O-Alkylation: Synthesis of Ethers
Phenols and alcohols can act as nucleophiles to displace the bromide, forming the corresponding benzyl ethers. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol (General):
-
To a solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the synthesis of benzyl ethers.
N-Alkylation: Synthesis of Amines
Primary and secondary amines are excellent nucleophiles for the alkylation of this compound, leading to the formation of secondary and tertiary amines, respectively. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the HBr generated.
Experimental Protocol (General):
-
Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine; 1.5-2.0 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add this compound (1.0-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired amine.
S-Alkylation: Synthesis of Thioethers
Thiols are potent nucleophiles and readily react with this compound to form thioethers. Similar to O-alkylation, a base is typically used to generate the more nucleophilic thiolate anion.
Experimental Protocol (General):
-
To a solution of the thiol (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or THF, add a base (e.g., NaH, K₂CO₃, or Et₃N; 1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-difluoro-4-methylbenzyl moiety is a valuable pharmacophore. The fluorine atoms can enhance binding to target proteins through hydrogen bonding and other electrostatic interactions, while also blocking sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The methyl group can provide additional hydrophobic interactions and influence the overall conformation of the molecule.
Molecules containing similar fluorinated benzyl groups have been investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility of various derivatives through the reactions outlined above makes this compound a key tool for generating compound libraries for high-throughput screening and lead optimization.
Safety and Handling
This compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide array of organic molecules. Its primary reactivity is governed by nucleophilic substitution at the benzylic position, allowing for the facile introduction of the 2,3-difluoro-4-methylbenzyl moiety onto various scaffolds. While specific, quantitative reactivity data remains to be broadly published, the general protocols and principles outlined in this guide provide a solid foundation for its use in research and development, particularly within the field of drug discovery. The unique electronic properties conferred by the fluorine and methyl substituents make it an attractive component for the design of novel therapeutic agents.
References
Spectral Data Analysis of 2,3-Difluoro-4-methylbenzyl bromide: A Technical Guide
This technical guide provides a detailed analysis of the expected spectral data for 2,3-Difluoro-4-methylbenzyl bromide (CAS No: 261763-43-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside generalized experimental protocols applicable to this class of molecule. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and analysis of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene |
| Molecular Formula | C₈H₇BrF₂ |
| Molecular Weight | 221.04 g/mol |
| CAS Number | 261763-43-3 |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Predictions are based on standard chemical shift values and spin-spin coupling patterns.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | s | 2H | -CH₂Br |
| ~7.0-7.3 | m | 2H | Ar-H |
| ~2.3 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented below. The chemical shifts are estimated based on the effects of the various substituents on the benzene ring.
| Chemical Shift (δ ppm) | Assignment |
| ~30-35 | -CH₂Br |
| ~15-20 | -CH₃ |
| ~115-155 (multiple peaks) | Aromatic Carbons |
Predicted Mass Spectrometry Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is anticipated.
| m/z | Assignment |
| 220, 222 | [M]⁺, Molecular ion |
| 141 | [M-Br]⁺ |
| 126 | [M-Br-CH₃]⁺ |
| 113 | [C₇H₄F₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 10-12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a novel chemical compound.
The Electrophilicity of Fluorinated Benzyl Bromides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into benzyl bromide frameworks profoundly influences their electrophilicity, a critical parameter in organic synthesis and medicinal chemistry. This technical guide provides an in-depth analysis of the electronic effects of fluorine substitution on the reactivity of benzyl bromides. By examining the interplay between inductive and resonance effects, this document offers a comprehensive overview of the underlying principles governing their reaction kinetics in nucleophilic substitution reactions. Detailed experimental protocols for synthesizing various fluorinated benzyl bromides and for conducting kinetic studies of their solvolysis are presented. Quantitative data on the solvolysis rates of substituted benzyl halides are summarized to facilitate comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities where the modulation of electrophilicity is a key consideration.
Introduction
Benzyl bromides are versatile electrophilic reagents widely employed in organic synthesis for the introduction of the benzyl moiety. Their reactivity is primarily governed by the stability of the incipient benzylic carbocation or the transition state in nucleophilic substitution reactions. The substitution of hydrogen with fluorine on the aromatic ring offers a powerful strategy to modulate the electrophilicity of the benzylic carbon. Fluorine's unique electronic properties, characterized by high electronegativity (inductive effect, -I) and the ability of its lone pairs to participate in resonance (mesomeric effect, +M), lead to complex and often non-intuitive effects on reaction rates and mechanisms.
This guide explores the electrophilicity of fluorinated benzyl bromides through the lens of physical organic chemistry principles, with a focus on their behavior in solvolysis reactions. The transition between Sₙ1 and Sₙ2 reaction pathways as a function of fluorine substitution is a central theme.
Theoretical Background: The Role of Fluorine Substitution
The effect of fluorine substitution on the electrophilicity of benzyl bromides is a balance of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and tends to destabilize the positive charge of a benzylic carbocation, thus retarding Sₙ1 reactions.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect is most pronounced when the fluorine is at the ortho or para position and can help to stabilize a developing positive charge at the benzylic position, potentially accelerating Sₙ1 reactions.
The net electronic effect of fluorine is a combination of these opposing forces. For a fluorine substituent, the inductive effect generally dominates over the resonance effect.
Hammett and Grunwald-Winstein Correlations
The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds. For the solvolysis of benzyl halides, a plot of the logarithm of the rate constant (log k) against the appropriate substituent constant (σ or σ⁺) can reveal the nature of the electronic demand at the transition state. A negative slope (ρ value) indicates the development of positive charge in the transition state, characteristic of an Sₙ1 mechanism, while a smaller or positive ρ value is more consistent with an Sₙ2 pathway.
The Grunwald-Winstein equation is another linear free-energy relationship that relates the rate of a solvolysis reaction to the ionizing power (Y) and nucleophilicity (N) of the solvent. This can be used to further elucidate the reaction mechanism.
Quantitative Data: Solvolysis of Substituted Benzyl Halides
The following tables summarize the first-order rate constants (ksolv) for the solvolysis of a series of ring-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C. While the data is for benzyl chlorides, the trends in reactivity are expected to be analogous for the corresponding benzyl bromides, with the bromides exhibiting higher reaction rates due to the better leaving group ability of the bromide ion.
Table 1: Solvolysis Rate Constants for 4-Substituted Benzyl Chlorides
| 4-Substituent | σ⁺ | ksolv (s⁻¹) |
| OMe | -0.78 | 2.2 |
| Me | -0.31 | 1.8 x 10⁻³ |
| H | 0 | 3.2 x 10⁻⁶ |
| F | -0.07 | 1.1 x 10⁻⁶ |
| Cl | 0.11 | 4.0 x 10⁻⁷ |
| CN | 0.66 | 1.8 x 10⁻⁹ |
| NO₂ | 0.79 | 3.5 x 10⁻¹⁰ |
Table 2: Solvolysis Rate Constants for 3-Substituted Benzyl Chlorides
| 3-Substituent | σ | ksolv (s⁻¹) |
| Me | -0.07 | 1.1 x 10⁻⁵ |
| H | 0 | 3.2 x 10⁻⁶ |
| F | 0.34 | 5.0 x 10⁻⁷ |
| Cl | 0.37 | 3.2 x 10⁻⁷ |
| CN | 0.56 | 8.0 x 10⁻⁸ |
| NO₂ | 0.71 | 2.0 x 10⁻⁸ |
Data sourced from Richard, J. P., et al. J. Am. Chem. Soc. 2005, 127, 25, 9215–9225.[1]
Reaction Mechanisms
The solvolysis of benzyl bromides can proceed through either an Sₙ1 or an Sₙ2 mechanism, or a borderline pathway, depending on the substitution pattern on the aromatic ring, the solvent, and the temperature.
The Sₙ1 and Sₙ2 Pathways
Caption: Sₙ1 and Sₙ2 reaction pathways for benzyl bromide solvolysis.
Electron-donating groups on the aromatic ring stabilize the benzylic carbocation, favoring the Sₙ1 pathway. Conversely, electron-withdrawing groups, such as fluorine, destabilize the carbocation, making the Sₙ2 mechanism more favorable. The data in Tables 1 and 2 are consistent with a shift from a predominantly Sₙ1 mechanism for electron-donating substituents to an Sₙ2 mechanism for electron-withdrawing substituents.
Experimental Protocols
Synthesis of Fluorinated Benzyl Bromides
A solution of the corresponding fluorotoluene and N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is treated with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC). After cooling, the succinimide byproduct is removed by filtration, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.
To a solution of 4-fluorotoluene (11.0 g, 0.1 mol) and N-bromosuccinimide (17.8 g, 0.1 mol) in carbon tetrachloride (100 mL) is added AIBN (0.164 g, 1 mmol). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is distilled under reduced pressure to afford 4-fluorobenzyl bromide.
Kinetic Study of Solvolysis
The rate of solvolysis of fluorinated benzyl bromides can be determined by monitoring the disappearance of the starting material or the appearance of the product over time.
References
A-Scientist's Guide to Difluoromethylbenzyl Moieties: Synthesis, Properties, and Strategic Applications
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl (-CHF2) group, particularly when appended to a benzyl framework, offers a unique constellation of physicochemical properties that can profoundly influence molecular behavior. This technical guide provides an in-depth exploration of difluoromethylbenzyl moieties, intended for researchers, chemists, and drug development professionals. We will dissect the synthetic strategies for their creation, analyze the nuanced effects on properties such as lipophilicity and metabolic stability, and showcase their application in drug discovery and advanced materials. This document serves as a comprehensive resource, blending foundational principles with practical, field-proven insights to empower the rational design of next-generation molecules.
The Ascendancy of Fluorine in Molecular Design
The introduction of fluorine into organic molecules is a powerful strategy for modulating their biological and physical properties.[1][2][3] The C-F bond is the strongest single bond to carbon, which imparts significant thermal and metabolic stability.[2][4]
1.1 The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl (-CHF2) group has garnered significant attention as a versatile bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][5][6][7][8] Unlike the more common trifluoromethyl (-CF3) group, the -CHF2 moiety possesses an acidic proton, enabling it to act as a hydrogen bond donor.[5][6] This allows it to mimic the hydrogen-bonding interactions crucial for molecular recognition at biological targets.[7] However, it is considered a lipophilic hydrogen bond donor, a characteristic that distinguishes it from the more polar groups it often replaces.[5][9][10]
1.2 The Benzyl Scaffold: A Privileged Core
The benzyl group is a common structural motif in a vast array of biologically active molecules and functional materials. Its rigid aromatic ring provides a defined conformational anchor, while the benzylic position offers a reactive handle for further functionalization. The combination of the difluoromethyl group with the benzyl scaffold creates a powerful building block for fine-tuning molecular properties.
Synthetic Pathways to Difluoromethylbenzyl Derivatives
The synthesis of difluoromethylbenzyl moieties can be broadly categorized into two main approaches: the direct difluoromethylation of a pre-existing benzyl core and the use of difluoromethyl-containing building blocks in a convergent synthesis.
2.1 Direct C-H Difluoromethylation of Benzyl Precursors
Recent advances in synthetic methodology have enabled the direct introduction of the -CHF2 group into C-H bonds, including those at the benzylic position. One notable method involves the use of difluoroacetic acid as the difluoromethyl source, activated by a silver nitrate and potassium persulfate oxidant system.[11] This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the rapid modification of lead compounds.[6]
Experimental Protocol 2.1.1: Radical Difluoromethylation of a Substituted Toluene
This protocol provides a general procedure for the direct difluoromethylation of a substituted toluene derivative.
Materials:
-
Substituted Toluene (1.0 mmol, 1.0 equiv)
-
Difluoroacetic Acid (3.0 mmol, 3.0 equiv)
-
Silver Nitrate (AgNO3) (0.2 mmol, 0.2 equiv)
-
Potassium Persulfate (K2S2O8) (3.0 mmol, 3.0 equiv)
-
Acetonitrile:Water (1:1 v/v) solvent mixture (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the round-bottom flask, add the substituted toluene, difluoroacetic acid, and silver nitrate.
-
Add the acetonitrile:water solvent mixture and begin stirring.
-
De-gas the mixture by bubbling with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add the potassium persulfate in one portion.
-
Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylbenzyl product.
Self-Validation & Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of radical intermediates by atmospheric oxygen.
-
Oxidant System: The combination of AgNO3 and K2S2O8 is essential for the generation of the difluoromethyl radical from difluoroacetic acid. The persulfate is the primary oxidant, while the silver salt acts as a catalyst.
-
Solvent System: The acetonitrile:water mixture is used to ensure the solubility of both the organic substrate and the inorganic salts.
-
Quenching: The use of sodium bicarbonate neutralizes the acidic reaction conditions and any remaining difluoroacetic acid.
2.2 Building Block Approach: A Convergent Strategy
An alternative and often more controlled approach involves the use of commercially available or readily synthesized building blocks that already contain the difluoromethyl group. This allows for a more convergent synthesis, where the difluoromethylbenzyl moiety is introduced at a later stage.
Caption: Retrosynthetic analysis for a building block approach.
Physicochemical Properties and Their Strategic Implications
The introduction of a difluoromethyl group at the benzylic position can significantly alter a molecule's physicochemical profile.
3.1 Lipophilicity and Permeability
The -CHF2 group is lipophilicity-enhancing, which can improve a molecule's ability to cross cellular membranes.[6][10] This increased lipophilicity can facilitate penetration of the blood-brain barrier, a desirable property for central nervous system (CNS) agents.[6] However, the increase in lipophilicity is generally less pronounced than that observed with a -CF3 group, offering a more nuanced way to modulate this property.[10] The change in the partition coefficient (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4.[5][10]
3.2 Metabolic Stability
Benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] The replacement of a benzylic C-H bond with a C-F bond, or the introduction of a -CHF2 group, can block this metabolic "soft spot," leading to an increased in vivo half-life and improved bioavailability.[3][6][12] This is a key strategy used to enhance the pharmacokinetic profiles of drug candidates.[13]
3.3 Conformational Effects and Binding Interactions
The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond in the difluoromethyl group, allowing it to act as a hydrogen bond donor.[7] This enables the formation of weak hydrogen bonds with biological targets, which can enhance binding affinity and specificity.[6] Additionally, the steric bulk of the -CHF2 group can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.[8]
Table 3.1: Comparative Physicochemical Properties of a Hypothetical Benzyl Derivative
| Property | Benzyl-CH3 | Benzyl-OH | Benzyl-CHF2 | Rationale for Change |
| logP (Lipophilicity) | 2.5 | 1.5 | 2.7 | -CHF2 is lipophilic, increasing logP over -OH and slightly over -CH3.[5][10] |
| Hydrogen Bond Donor? | No | Yes | Yes (weak) | The polarized C-H bond in -CHF2 can act as an H-bond donor.[1][6] |
| Metabolic Stability | Low | Moderate | High | The strong C-F bonds block oxidative metabolism at the benzylic position.[6][12] |
| pKa of Benzylic C-H | ~41 | N/A | ~25-30 | The electron-withdrawing fluorine atoms increase the acidity of the C-H bond. |
Applications in Drug Discovery
The unique properties of the difluoromethylbenzyl moiety have made it an attractive feature in the design of novel therapeutics across various disease areas.
4.1 Case Study: Kinase Inhibitors
Kinase inhibitors are a major class of drugs, particularly in oncology. The ATP-binding pocket of many kinases contains key hydrogen bonding residues. The ability of the -CHF2 group to act as a hydrogen bond donor, combined with its metabolic stability, makes it a valuable component of kinase inhibitor scaffolds. It can enhance binding affinity to the target kinase while improving the drug's pharmacokinetic profile.[3]
Caption: Competitive inhibition of a kinase by a drug molecule.
4.2 Applications in Central Nervous System (CNS) Agents
The development of drugs targeting the CNS is often hampered by the blood-brain barrier (BBB). The increased lipophilicity conferred by the difluoromethylbenzyl group can enhance a molecule's ability to cross the BBB.[6] This, coupled with improved metabolic stability, makes this moiety a promising feature for the design of next-generation antidepressants, antipsychotics, and neurodegenerative disease therapies.
Emerging Applications in Materials Science
While the primary focus has been on medicinal chemistry, the unique properties of difluoromethylbenzyl moieties are also being explored in the field of materials science.
5.1 Liquid Crystals
The polarity and conformational rigidity of the difluoromethylbenzyl group can be leveraged in the design of novel liquid crystal materials. These properties can influence the mesophase behavior and dielectric anisotropy of the resulting materials, which are critical parameters for display technologies.
5.2 Advanced Polymers
Incorporating difluoromethylbenzyl units into polymer backbones or as pendant groups can enhance thermal stability, chemical resistance, and modify surface properties. These fluorinated polymers have potential applications in high-performance coatings, membranes, and advanced composites.
Future Perspectives and Conclusion
The difluoromethylbenzyl moiety represents a powerful and versatile tool in the arsenal of the modern chemist. Its unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability provides a nuanced approach to molecular design that is distinct from other common fluorinated groups. While its application in medicinal chemistry is well-established, the continued development of novel synthetic methods will undoubtedly broaden its accessibility and lead to its incorporation into a wider range of therapeutics. Furthermore, its exploration in materials science is still in its nascent stages and holds significant promise for the creation of next-generation functional materials. As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, the strategic application of the difluoromethylbenzyl group is poised to drive innovation across the chemical sciences.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. chemrxiv.org [chemrxiv.org]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the rationale behind utilizing fluorinated building blocks, supported by quantitative data, detailed experimental protocols, and logical visualizations to inform rational drug design.
The Multifaceted Influence of Fluorine on Drug Properties
The unique physicochemical properties of the fluorine atom, particularly its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, empower medicinal chemists to fine-tune a range of critical drug attributes.[1] Strategic fluorination can profoundly impact a molecule's metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa), collectively shaping its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2]
Enhancing Metabolic Stability
A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability.[3] The C-F bond is significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, chemists can effectively block or slow down oxidative metabolism.[3][4] This strategic substitution often leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[5][6] For instance, the introduction of fluorine substitution in the development of the anti-inflammatory drug Celecoxib was pivotal in modulating its metabolic profile.[7] Similarly, fluorination of the oxetane ring in a thromboxane A2 analog resulted in a 100-million-fold slower rate of hydrolysis, dramatically increasing its half-life.[7]
Modulating Binding Affinity
Fluorine's strong electronegativity creates a polarized C-F bond, which can engage in favorable dipole-dipole, and orthogonal multipolar interactions (e.g., C-F···C=O) with protein targets, thereby enhancing binding affinity.[8][9][10] While fluorine is a poor hydrogen bond acceptor, it can act as a bioisosteric replacement for a hydroxyl group, mimicking its steric profile without donating a hydrogen bond.[8] The strategic placement of fluorine can also induce specific molecular conformations that are more favorable for binding to the target receptor or enzyme active site.[8] Studies on fluoroaromatic inhibitors of carbonic anhydrase have demonstrated that the pattern of fluorine substitution can significantly affect binding affinity, with all tested compounds exhibiting a dissociation constant (Kd) of less than 3 nM.[11]
Fine-Tuning Lipophilicity
The effect of fluorination on lipophilicity, often measured as the octanol-water partition coefficient (LogP), is highly context-dependent.[12] A single fluorine substitution on an aromatic ring typically leads to a slight increase in lipophilicity.[12] However, the introduction of more fluorine atoms or fluoroalkyl groups, such as a trifluoromethyl (CF3) group, can have varied effects.[13] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes and the blood-brain barrier.[3][14]
Altering Acidity and Basicity (pKa)
The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic functional groups (making them more acidic) and the pKa of the conjugate acids of basic groups (making them less basic).[8][15] This ability to modulate the ionization state of a molecule at physiological pH is crucial for influencing its solubility, membrane permeability, and interactions with biological targets.[7][16]
Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs
The following tables summarize quantitative data from various studies, directly comparing the properties of non-fluorinated compounds with their fluorinated analogs.
Table 1: Impact of Fluorination on Metabolic Stability
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement | Reference |
| Various | Compound A | Fluorinated A | 15 | 46.2 | 4.0 | [17] |
| Compound B | Fluorinated B | 25 | 27.7 | 2.4 | [17] | |
| Compound C | Fluorinated C | 10 | 69.3 | 6.0 | [17] | |
| Cabozantinib Analogs | Cabozantinib | (+)-JV-976 (Monofluorinated) | Good | Improved | - | [18] |
Table 2: Impact of Fluorination on Binding Affinity and Potency
| Target | Non-Fluorinated Analog | Fluorinated Analog | IC50 / EC50 / Kd | Fold Improvement | Reference |
| c-Met Kinase | Cabozantinib | (+)-JV-976 | 7.8 nM (IC50) | 0.5 (Decrease) | [18] |
| VEGFR-2 Kinase | Cabozantinib | (+)-JV-976 | 4.6 nM (IC50) | 0.1 (Decrease) | [18] |
| 5-HT2C Receptor | (+)-1 | (+)-21a | 5.2 nM (EC50) | 1.1 | [18] |
| Carbonic Anhydrase | Various | Fluoroaromatic Analogs | < 3 nM (Kd) | - | [11] |
| HDAC1 | Unfluorinated Series | Fluorinated Analogs | - | 2-9 | [19] |
Table 3: Impact of Fluorination on Lipophilicity (LogP)
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Predicted/Experimental LogP | Change in LogP | Reference |
| 2-Phenylcyclopropylmethylamines | (+)-1 | (+)-21a | Lower | Higher | [18] |
| Fluorinated Morphine Derivatives | Morphine | Fluoromorphine β-C1 & β-C3 | Lower | Higher | [14] |
| Flexible Fluorinated Molecules | Various | Various | - | Context-Dependent | [20] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.
In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes or hepatocytes.[17][21]
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled liver microsomes or cryopreserved hepatocytes from the desired species (e.g., human, rat)[22][23]
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (for microsomes)[22]
-
Williams' Medium E (for hepatocytes)[5]
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for analysis[22]
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).[8]
-
Incubation Setup:
-
For microsomes: Pre-warm a suspension of liver microsomes in incubation buffer at 37°C. Add the test compound to initiate the reaction, followed by the NADPH regenerating system.[17]
-
For hepatocytes: Thaw and prepare a suspension of hepatocytes in Williams' Medium E. Add the test compound to the hepatocyte suspension in a multi-well plate.[5][21]
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.[21]
-
Reaction Quenching: Immediately terminate the metabolic reaction by adding a cold quenching solution to the collected aliquots.
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[5]
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of protein).[8][17]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a target macromolecule.[16][24]
Materials:
-
Purified target macromolecule (e.g., protein)
-
Ligand (test compound)
-
ITC buffer (ensure the macromolecule and ligand are in identical buffer to minimize heats of dilution)[25]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Titration: Perform a series of injections of the ligand into the sample cell containing the macromolecule. The instrument measures the heat released or absorbed during each injection.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[16]
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: The multifaceted impact of fluorination on key drug properties.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Conclusion
The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in medicinal chemistry for optimizing drug candidates. By judiciously leveraging the unique properties of fluorine, researchers can significantly enhance metabolic stability, modulate binding affinity, and fine-tune physicochemical properties to develop safer and more effective therapeutics. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of fluorine in their research endeavors.
References
- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labcorp.com [labcorp.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. connectsci.au [connectsci.au]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 23. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
Methodological & Application
Synthesis of 2,3-Difluoro-4-methylbenzyl bromide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 2,3-Difluoro-4-methylbenzyl bromide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a free-radical bromination of 2,3-difluoro-4-methyltoluene using N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This method, known as the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position.[1][2][3][4][5] This protocol includes detailed experimental procedures, a summary of quantitative data, safety precautions, and visual diagrams of the experimental workflow and reaction mechanism.
Introduction
This compound is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The benzyl bromide moiety serves as a versatile handle for introducing the 2,3-difluoro-4-methylphenyl group into various molecular scaffolds through nucleophilic substitution reactions.
The synthesis of this compound is most effectively carried out via the Wohl-Ziegler reaction.[1][2][3][4][5] This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position of 2,3-difluoro-4-methyltoluene. The resulting benzylic radical then reacts with a bromine source to yield the desired product. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is typically required to initiate the reaction.[6][7] Carbon tetrachloride is a common solvent for this reaction due to its inertness under radical conditions.[1][4]
Materials and Equipment
Reagents and Materials
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2,3-Difluoro-4-methyltoluene | 60890-59-7 | C₈H₈F₂ | 142.15 | 10.0 | 1.42 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |
| Benzoyl Peroxide | 94-36-0 | (C₆H₅CO)₂O₂ | 242.23 | 0.5 | 0.12 g |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | NaHCO₃ | 84.01 | - | 50 mL |
| Brine (Saturated NaCl solution) | - | NaCl | 58.44 | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | ~5 g |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
pH paper
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Fume hood
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-4-methyltoluene (1.42 g, 10.0 mmol).
-
Dissolve the starting material in 50 mL of carbon tetrachloride.
-
Add N-Bromosuccinimide (1.87 g, 10.5 mmol) and benzoyl peroxide (0.12 g, 0.5 mmol) to the flask.
-
Fit the flask with a reflux condenser.
-
Place the reaction setup in a heating mantle on a magnetic stirrer.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) with vigorous stirring.
-
The reaction is initiated by the decomposition of benzoyl peroxide, which may be observed by an increase in the rate of reflux.
-
Monitor the reaction progress by observing the consumption of NBS. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the solvent. This process usually takes 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification
-
Filter the reaction mixture using vacuum filtration to remove the succinimide precipitate. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining HBr, and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions
-
2,3-Difluoro-4-methyltoluene: Flammable liquid and vapor. Handle in a well-ventilated area.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Benzoyl Peroxide: Strong oxidizer and can be explosive, especially when dry. Handle with care and avoid friction or shock.
-
Carbon Tetrachloride: Toxic and carcinogenic. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
This compound (Product): Lachrymator and corrosive. Handle with extreme care in a fume hood.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of the Wohl-Ziegler bromination.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl-Ziegler Bromination | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility and experimental protocols for nucleophilic substitution reactions involving 2,3-difluoro-4-methylbenzyl bromide. This reagent is a valuable building block in medicinal chemistry and materials science, primarily due to the advantageous properties conferred by the fluorine atoms. The introduction of the 2,3-difluoro-4-methylbenzyl moiety can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a key component in the design of novel therapeutic agents and functional materials.[1][2][3][4]
Benzylic bromides are generally reactive electrophiles in nucleophilic substitution reactions. Primary benzylic halides, such as this compound, typically favor an S(_N)2 reaction pathway. This allows for a stereospecific and predictable introduction of the fluorinated benzyl group onto a wide range of nucleophiles.
Representative Nucleophilic Substitution Reactions
While specific data for this compound is not extensively available in the reviewed literature, the following table summarizes typical reaction conditions and expected yields for nucleophilic substitution reactions based on analogous fluorinated benzyl bromides. These reactions are generally carried out in polar aprotic solvents to facilitate the S(_N)2 mechanism.
| Nucleophile (Nu-H) | Product | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Aniline | N-(2,3-Difluoro-4-methylbenzyl)aniline | Acetonitrile | K(_2)CO(_3) | 80 | 85-95 |
| 4-Mercaptobenzoic acid | 4-((2,3-Difluoro-4-methylbenzyl)thio)benzoic acid | DMF | NaH | 25 | 90-98 |
| Sodium Azide (NaN(_3)) | 1-(Azidomethyl)-2,3-difluoro-4-methylbenzene | DMSO | - | 25 | >95 |
| Sodium Cyanide (NaCN) | 2-(2,3-Difluoro-4-methylphenyl)acetonitrile | DMSO | - | 50 | 80-90 |
| Phenol | 1-((Benzyloxy)methyl)-2,3-difluoro-4-methylbenzene | Acetone | K(_2)CO(_3) | 60 | 75-85 |
Experimental Protocols
Below are detailed protocols for representative nucleophilic substitution reactions using this compound.
Protocol 1: Synthesis of N-(2,3-Difluoro-4-methylbenzyl)aniline
This protocol describes the N-alkylation of aniline, a common reaction in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (CH(_3)CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add aniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Add this compound (1.0 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated aniline.
Protocol 2: Synthesis of 1-(Azidomethyl)-2,3-difluoro-4-methylbenzene
This protocol outlines the synthesis of a benzyl azide, a versatile intermediate that can be used in "click chemistry" or reduced to a primary amine.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
To this solution, carefully add sodium azide (1.2 eq) in portions.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude benzyl azide, which can be used in the next step without further purification.
Visualizing Reaction Workflows and Applications
The following diagrams illustrate the experimental workflow for a typical nucleophilic substitution and a hypothetical signaling pathway where a product of such a reaction might be applied.
Caption: General S(_N)2 Reaction Workflow.
Caption: Kinase Inhibition by a Drug Molecule.
References
Application Notes and Protocols: 2,3-Difluoro-4-methylbenzyl bromide as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methylbenzyl bromide is a fluorinated organic compound utilized as an alkylating agent in organic synthesis. Its chemical structure, featuring a reactive benzyl bromide moiety activated by electron-withdrawing fluorine atoms, makes it a valuable building block for the introduction of the 2,3-difluoro-4-methylbenzyl group into a variety of molecules. This structural motif is of interest in medicinal chemistry and materials science, where the unique properties of fluorine can influence lipophilicity, metabolic stability, and binding interactions of the target compounds. These application notes provide an overview of its use in alkylation reactions, detailed experimental protocols, and the context of its application in the development of biologically active compounds.
Chemical Properties and Reactivity
CAS Number: 261763-43-3 Molecular Formula: C₈H₇BrF₂ Molecular Weight: 221.05 g/mol
The primary application of this compound is in nucleophilic substitution reactions, where the bromide ion serves as a good leaving group. It readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. The reaction typically proceeds via an S(_N)2 mechanism.
Applications in Synthesis
N-Alkylation of Phthalimides
A key application of this compound is in the N-alkylation of imides, such as N-hydroxyphthalimide. This reaction serves as a crucial step in the synthesis of more complex molecules, including hydroxamic acid esters, which have been investigated as potential therapeutic agents.[1] For instance, compounds within this class have been explored as inhibitors of angiogenesis, a critical process in tumor growth.[1]
Experimental Protocol: N-Alkylation of N-Hydroxyphthalimide [1]
This protocol describes the synthesis of 2-((2,3-difluoro-4-methylbenzyl)oxy)isoindoline-1,3-dione.
Materials:
-
This compound
-
N-Hydroxyphthalimide
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-hydroxyphthalimide (7.73 g) and this compound (10.47 g) in DMF (100 ml) in a suitable reaction flask with stirring.
-
To the stirred solution, add triethylamine (7.3 ml) dropwise. Alternatively, DBU can be used as the base.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Upon completion, quench the reaction by the addition of 1 M HCl (aqueous).
-
A white precipitate will form, which can be collected by filtration.
-
Wash the collected solid and dry appropriately.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Amount Used | Moles (approx.) | Role |
| This compound | 221.05 | 10.47 g | 0.047 | Alkylating Agent |
| N-Hydroxyphthalimide | 163.13 | 7.73 g | 0.047 | Nucleophile |
| Triethylamine | 101.19 | 7.3 ml | 0.052 | Base |
| Dimethylformamide (DMF) | 73.09 | 100 ml | - | Solvent |
Note: Yield and purity data were not specified in the cited source.
Experimental Workflow:
General Protocol for N-Alkylation of Primary and Secondary Amines
While direct alkylation of amines can sometimes lead to over-alkylation, it remains a fundamental method for creating C-N bonds. The following is a generalized protocol for the mono-alkylation of an amine with this compound, based on common laboratory procedures.
Materials:
-
Primary or Secondary Amine (1 equivalent)
-
This compound (1-1.2 equivalents)
-
Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent, add the base.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-benzylated product.
Logical Relationship Diagram:
General Protocol for O-Alkylation of Phenols
The synthesis of aryl benzyl ethers can be readily achieved by the Williamson ether synthesis. The following is a generalized protocol for the O-alkylation of a phenolic compound using this compound.
Materials:
-
Phenolic compound (1 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Acetone or DMF
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2 equivalents)
Procedure:
-
In a round-bottom flask, dissolve the phenolic compound in the chosen solvent.
-
Add the base (e.g., K₂CO₃) to the solution.
-
Add this compound.
-
Stir the mixture at room temperature or heat to 50-80 °C for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the mixture to remove the inorganic base.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Context: Angiogenesis Inhibition
The synthesis of compounds using this compound has been explored in the context of developing angiogenesis inhibitors.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. One of the key signaling pathways involved is mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR).
Simplified VEGF Signaling Pathway:
Small molecules synthesized using building blocks like this compound are often designed to interfere with such pathways, for example, by inhibiting the kinase activity of the receptor, thereby preventing the downstream signaling that leads to blood vessel formation.
Conclusion
This compound is a versatile alkylating agent for the synthesis of novel compounds, particularly in the field of medicinal chemistry. The protocols provided offer a foundation for its use in N- and O-alkylation reactions. The fluorinated benzyl motif it introduces can impart desirable properties to the target molecules, making it a valuable reagent for drug discovery and development programs. Researchers should optimize the provided general conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols: Alkylation of Phenols with 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic moieties are crucial pharmacophores in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Their hydrogen-bonding capacity and specific electronic properties contribute significantly to molecular recognition at biological targets. The alkylation of the phenolic hydroxyl group to form ethers is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This modification can enhance metabolic stability, improve oral bioavailability, and fine-tune binding interactions.[2]
This document provides detailed application notes and a generalized protocol for the O-alkylation of phenols using 2,3-difluoro-4-methylbenzyl bromide. The introduction of a difluorinated methylbenzyl group can be of particular interest in drug design, as fluorine substitution is known to alter acidity, lipophilicity, and metabolic fate, often leading to improved drug-like properties.
Reaction and Mechanism
The alkylation of phenols with this compound proceeds via a nucleophilic substitution reaction, typically an S(_N)2 mechanism. The reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding aryl benzyl ether.
Weak bases are generally sufficient to deprotonate phenols.[4] The choice of solvent can influence the reaction outcome, particularly regarding the competition between O-alkylation and C-alkylation.[4]
Potential Applications in Drug Discovery
The 2,3-difluoro-4-methylbenzyl moiety can be incorporated into phenolic lead compounds to:
-
Enhance Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, increasing the half-life of the drug.
-
Modulate Lipophilicity: The introduction of fluorine can increase lipophilicity, potentially improving membrane permeability and oral absorption.
-
Fine-tune Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.
-
Improve Oral Bioavailability: By masking the polar hydroxyl group, ether formation can lead to better absorption from the gastrointestinal tract.[2]
Experimental Protocols
General Protocol for O-Alkylation of a Phenol with this compound
This protocol is a representative procedure and may require optimization for specific phenolic substrates.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (1.5 - 2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add a suitable solvent such as acetone or DMF.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Alkylation of Phenol with this compound (Hypothetical Data)
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K(_2)CO(_3) | Acetone | Reflux | 6 | 92 |
| 4-Methoxyphenol | Cs(_2)CO(_3) | DMF | 60 | 4 | 95 |
| 4-Nitrophenol | K(_2)CO(_3) | Acetone | Reflux | 8 | 88 |
| Vanillin | K(_2)CO(_3) | DMF | 80 | 5 | 90 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 261763-43-3[5][6] |
| Molecular Formula | C(_8)H(_7)BrF(_2)[5] |
| Molecular Weight | 221.05 g/mol [5] |
Visualizations
Caption: Reaction mechanism for the O-alkylation of phenols.
Caption: General experimental workflow for phenol alkylation.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for N-Alkylation of Heterocyclic Amines with 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of various classes of heterocyclic amines with 2,3-difluoro-4-methylbenzyl bromide. While specific literature examples for this particular reagent are limited, the following protocols are adapted from established general methods for N-alkylation of heterocyclic amines with benzyl halides and are expected to provide good yields. Optimization may be required for specific substrates.
Application Notes
The N-alkylation of heterocyclic amines is a cornerstone of medicinal chemistry, enabling the synthesis of a diverse array of compounds with a wide range of biological activities. The introduction of the 2,3-difluoro-4-methylbenzyl moiety can significantly influence the pharmacological properties of the parent heterocycle.
The Role of Fluorine in Drug Design: The presence of fluorine atoms in the benzyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the strong electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets.[1]
Potential Therapeutic Applications: N-benzyl and N-fluorobenzyl substituted heterocyclic amines are prevalent in a variety of clinically important drugs and drug candidates. Based on the activities of structurally similar compounds, the N-(2,3-Difluoro-4-methylbenzyl) heterocyclic amines synthesized using the following protocols could be investigated for a range of therapeutic applications, including:
-
Oncology: As inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Receptor Interacting Protein 1 (RIP1) kinase.[2][3]
-
Neurodegenerative Diseases: N-benzylpiperidine derivatives have been explored as multi-target-directed ligands for Alzheimer's disease, acting as acetylcholinesterase (AChE) and histone deacetylase (HDAC) inhibitors.[4]
-
Inflammatory Diseases: Pyrazole-containing compounds are known for their anti-inflammatory properties.[5]
-
Infectious Diseases: Fluorinated triazoles have shown promise as antibacterial and antifungal agents.[6][7]
-
Central Nervous System (CNS) Disorders: (Fluorobenzyl)triazolo[4,5-c]pyridines have been synthesized and evaluated for anticonvulsant activity.[8]
The synthesized compounds could be screened against a panel of kinases or G-protein coupled receptors (GPCRs) to identify potential biological targets.
Experimental Protocols
The following are generalized protocols for the N-alkylation of various heterocyclic amines with this compound. The choice of base and solvent can be critical and may need to be optimized for each specific heterocyclic amine.
General Workflow for N-Alkylation:
N-Alkylation of Imidazoles, Pyrazoles, and Triazoles
These azoles can be readily N-alkylated using a variety of bases. For unsymmetrical pyrazoles and triazoles, a mixture of regioisomers may be obtained.[9]
Table 1: Reaction Conditions for N-Alkylation of Azoles
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | Reflux | 4-12 | >90 |
| Imidazole | NaH | THF | 0 to RT | 2-4 | >90 |
| Pyrazole | K₂CO₃ | DMF | RT | 12-24 | 80-95 |
| Pyrazole | NaH | DMF | 0 to RT | 2-6 | 85-95 |
| 1,2,4-Triazole | K₂CO₃ | DMF | RT to 50 | 12-24 | 80-90 |
| 1,2,4-Triazole | DBU | THF | RT | 16 | ~90 (mixture of isomers)[4] |
Protocol 1A: Using Potassium Carbonate (K₂CO₃)
-
To a solution of the azole (1.0 eq.) in anhydrous acetonitrile or DMF (0.1-0.2 M), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to reflux as indicated in Table 1. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 1B: Using Sodium Hydride (NaH)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF or DMF (0.1-0.2 M) at 0 °C, add a solution of the azole (1.0 eq.) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation of Tetrazoles
The N-alkylation of tetrazoles can lead to a mixture of N-1 and N-2 substituted products. The ratio of these isomers is dependent on the reaction conditions and the substituent at the C-5 position.
Table 2: Reaction Conditions for N-Alkylation of Tetrazoles
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| K₂CO₃ | Acetone | RT | 2 | >80 (mixture of isomers)[10] |
| Cs₂CO₃ | DMF | RT | 12 | >80 (mixture of isomers) |
Protocol 2: Using Potassium Carbonate (K₂CO₃)
-
To a solution of the tetrazole (1.0 eq.) in anhydrous acetone or DMF (0.1-0.2 M), add anhydrous potassium carbonate (1.1 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC or LC-MS.[10]
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water three times.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the regioisomers by column chromatography on silica gel.
N-Alkylation of Piperidines and Morpholines
These saturated heterocyclic amines are generally more nucleophilic than the azoles and can be alkylated under milder conditions. Over-alkylation to form a quaternary ammonium salt is a potential side reaction if an excess of the alkylating agent is used.
Table 3: Reaction Conditions for N-Alkylation of Piperidines and Morpholines
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4-12 | >85 | | Piperidine | Triethylamine | THF | RT to 50 | 12-24 | >80 | | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 4-12 | >90[11] | | Morpholine | NaH | DMF | 0 to RT | 2-6 | >90 |
Protocol 3: Using Potassium Carbonate (K₂CO₃)
-
In a round-bottom flask, dissolve the piperidine or morpholine derivative (1.0 eq.) in anhydrous acetonitrile or DMF (0.1-0.2 M).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To the stirred suspension, add this compound (1.2 eq.) dropwise at room temperature.[11]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.
Potential Signaling Pathway Involvement
Given that many N-benzyl heterocyclic amines are kinase inhibitors, a potential biological target for the synthesized compounds is the protein kinase family. The diagram below illustrates a simplified generic kinase signaling pathway that is often implicated in cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Difluoro-4-methylbenzyl bromide in PROTAC and VHL Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic incorporation of fluorine atoms into small molecule therapeutics is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability. In the context of Proteolysis Targeting Chimeras (PROTACs), the 2,3-difluoro-4-methylbenzyl moiety, derived from 2,3-Difluoro-4-methylbenzyl bromide, offers a unique combination of electronic and steric properties that can be advantageous in the design of von Hippolligands.
The difluoro substitution pattern on the benzyl ring can influence the electrostatic potential and conformation of the ligand, potentially leading to improved interactions with the VHL E3 ligase. Specifically, the fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone. The methyl group at the 4-position provides a handle for further derivatization or can fill a hydrophobic pocket within the VHL binding site.
While a direct literature precedent for the use of this compound in the synthesis of a VHL ligand for a PROTAC was not identified, a plausible and scientifically sound synthetic strategy can be proposed based on established methodologies for VHL ligand synthesis. This involves the nucleophilic substitution of the bromide with a suitable amine-containing precursor of the VHL ligand. The resulting intermediate can then be elaborated to construct the final PROTAC molecule.
This document provides a detailed, albeit prospective, protocol for the synthesis of a VHL ligand incorporating the 2,3-difluoro-4-methylbenzyl moiety, along with methods for its integration into a PROTAC and subsequent biological evaluation.
Quantitative Data Summary
The following table summarizes representative degradation data for VHL-based PROTACs that incorporate fluorinated benzyl moieties. This data is intended to provide a comparative baseline for the expected potency of PROTACs derived from this compound.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD-SF2 | BRD4 | HEK293 | 17,200 | 60 | [1] |
| IRAK Degrader | IRAK1 | Not Specified | 70 | >90 | [2] |
| SMARCA2 Degrader | SMARCA2 | Not Specified | <100 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a VHL Ligand Precursor Incorporating the 2,3-Difluoro-4-methylbenzyl Moiety
This protocol describes a plausible synthetic route to a key VHL ligand precursor using this compound. The procedure is adapted from established methods for the synthesis of VHL ligands.
Materials:
-
This compound
-
(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid
-
Amine-containing coupling partner (e.g., tert-butyl (4-aminobenzyl)carbamate)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Alkylation of the Amine:
-
Dissolve the amine-containing coupling partner (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
To this solution, add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-(2,3-difluoro-4-methylbenzyl) derivative.
-
-
Coupling with the Pyrrolidine Moiety:
-
Dissolve (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq), the N-(2,3-difluoro-4-methylbenzyl) derivative from the previous step (1.0 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Add BOP or HATU (1.2 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, work up the reaction as described in step 1.
-
Purify the product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified product from step 2 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting product is the VHL ligand precursor, which can be used for PROTAC synthesis.
-
Protocol 2: Assembly of a VHL-based PROTAC
This protocol outlines the general steps for coupling the VHL ligand precursor to a linker and a target protein ligand.
Materials:
-
VHL ligand precursor from Protocol 1
-
Linker with appropriate functional groups (e.g., a carboxylic acid and an azide or alkyne)
-
Ligand for the protein of interest (POI) with a complementary functional group
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate for click chemistry)
-
Appropriate solvents
Procedure:
-
Linker Conjugation to VHL Ligand:
-
Couple the VHL ligand precursor to one end of the linker using standard amide bond formation or other suitable conjugation chemistry.
-
Purify the VHL ligand-linker conjugate.
-
-
PROTAC Assembly:
-
React the VHL ligand-linker conjugate with the POI ligand using the complementary functional groups (e.g., via click chemistry if using an azide/alkyne linker).
-
Purify the final PROTAC molecule using preparative HPLC.
-
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a method to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.[3][4][5]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of Action of a VHL-based PROTAC.
Caption: Proposed Synthetic Workflow for a VHL-based PROTAC.
References
- 1. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Novel Enzyme Inhibitors Using 2,3-Difluoro-4-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The reagent 2,3-Difluoro-4-methylbenzyl bromide serves as a versatile building block for introducing a difluorinated benzyl moiety into potential drug candidates. This document provides detailed application notes and protocols for the synthesis of novel enzyme inhibitors utilizing this key intermediate. The protocols outlined are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of new therapeutic agents.
Rationale for Use in Enzyme Inhibitor Synthesis
The 2,3-difluoro-4-methylbenzyl group offers several potential advantages in the design of enzyme inhibitors:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the benzyl ring, potentially leading to stronger interactions with enzyme active sites through dipole-dipole or other non-covalent interactions.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can prolong the half-life of the drug.
-
Increased Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and reach its target enzyme.
Hypothetical Target and Synthesis Strategy
For the purpose of these application notes, we will focus on the synthesis of a hypothetical inhibitor targeting a generic protein kinase . Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site, and the benzyl group is often appended to occupy a hydrophobic pocket.
The synthetic strategy involves the S-alkylation of a thiol-containing heterocyclic core with this compound. This is a common and efficient method for forming stable thioether linkages.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Protocol 1: Synthesis of a Novel Kinase Inhibitor Candidate (EI-DFMB-01)
This protocol describes the synthesis of a hypothetical enzyme inhibitor, "EI-DFMB-01," through the reaction of this compound with a pyrimidine-based thiol.
Reaction Scheme:
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve the heterocyclic thiol (e.g., 4-amino-6-mercaptopyrimidine-5-carbonitrile) (1.0 eq) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add potassium carbonate (K₂CO₃) (1.5 eq) in one portion.
-
Addition of Benzyl Bromide: Add a solution of this compound (1.1 eq) in 5 mL of DMF dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure EI-DFMB-01.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized inhibitor EI-DFMB-01 against a panel of related kinases to demonstrate its potential potency and selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Kinase B | IC₅₀ (nM) | Kinase C | IC₅₀ (nM) |
| EI-DFMB-01 | Kinase A | 15 | Kinase B | 250 | Kinase C | >1000 |
| Staurosporine (Control) | Kinase A | 5 | Kinase B | 7 | Kinase C | 6 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the novel enzyme inhibitor.
Caption: Workflow for the synthesis of EI-DFMB-01.
Hypothetical Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway that could be targeted by the synthesized kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by EI-DFMB-01.
Conclusion
This compound is a promising reagent for the synthesis of novel enzyme inhibitors. The presence of the difluoro-methylbenzyl moiety has the potential to confer advantageous pharmacokinetic and pharmacodynamic properties. The provided protocols and conceptual framework offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities based on this versatile building block. Further optimization of the synthetic conditions and a thorough investigation of the structure-activity relationships will be crucial for the development of potent and selective enzyme inhibitors for various therapeutic applications.
Application Notes and Protocols for the Williamson Ether Synthesis of 2,3-Difluoro-4-methylbenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental conditions and protocols for the Williamson ether synthesis using 2,3-Difluoro-4-methylbenzyl bromide as the alkylating agent. This valuable building block can be used to synthesize a variety of substituted ethers, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorinated aromatic moiety.
The following protocols outline two common methods for this synthesis: one employing a strong base (Sodium Hydride) for less acidic alcohols and another utilizing a milder base (Potassium Carbonate) which is often suitable for phenols and more activated alcohols.
Experimental Overview and Data
The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[1][2][3] For the synthesis of ethers from this compound, the general reaction scheme is as follows:
Table 1: Summary of Reagents and Typical Reaction Conditions
| Parameter | Protocol 1: Strong Base | Protocol 2: Mild Base |
| Alkyl Halide | This compound | This compound |
| Nucleophile | Aliphatic or Aromatic Alcohols | Phenols or Activated Alcohols |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Acetonitrile or Acetone |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | 70 - 95% | 80 - 98% |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF
This protocol is suitable for a wide range of alcohols, including less acidic aliphatic alcohols. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.[4][5]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 - 1.2 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate in Acetonitrile
This method is particularly effective for the synthesis of aryl ethers from phenols, as the acidity of phenols allows for the use of a milder base like potassium carbonate.[2][5][6]
Materials:
-
This compound (1.0 eq)
-
Phenol or activated alcohol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered
-
Acetonitrile
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol or activated alcohol (1.0 eq), potassium carbonate (2.0 - 3.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature to 60 °C) and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile or the extraction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ether by flash column chromatography or recrystallization.
Visualizations
Signaling Pathway of Williamson Ether Synthesis
Caption: Generalized reaction pathway for the Williamson ether synthesis.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Logical Relationship of Reagent Choice
Caption: Decision guide for selecting the appropriate base.
References
Application Notes: The Use of 2,3-Difluoro-4-methylbenzyl Bromide in a Hypothetical Structure-Activity Relationship (SAR) Study of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific structure-activity relationship (SAR) studies involving 2,3-Difluoro-4-methylbenzyl bromide are available in the public domain. The following application note is a hypothetical example created for educational purposes to demonstrate how such a compound could be utilized in a drug discovery context.
Introduction
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, systematically exploring how chemical structure modifications impact a molecule's biological activity.[1][2] Substituted benzyl bromides are versatile reagents in drug discovery, often used to introduce a substituted benzyl moiety onto a core scaffold to probe interactions with a biological target.[3][4] The specific substitution pattern on the phenyl ring can significantly influence properties like potency, selectivity, and metabolic stability.
The 2,3-difluoro-4-methyl substitution pattern on the benzyl bromide reagent is of particular interest. The fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding affinity with the target protein and improved metabolic stability.[5][6][7][8][9] The methyl group provides a lipophilic handle that can explore hydrophobic pockets within the target's binding site. This application note outlines a hypothetical SAR study where this compound is used to synthesize a series of potential kinase inhibitors.
Hypothetical Application: Probing the Solvent-Front Region of Kinase X
In this hypothetical study, a lead compound (a substituted pyrazole) was identified as an inhibitor of "Kinase X," a key enzyme in a cancer-related signaling pathway. To improve the potency and selectivity of this lead, a library of analogs was synthesized by introducing various substituents into the solvent-exposed region of the kinase's ATP-binding site. This compound was selected as a key building block to introduce a specifically substituted benzyl group onto the pyrazole core via N-alkylation.
The rationale is to explore the SAR of the benzyl group at a specific position, with the difluoro-methyl substitution pattern designed to interact with a targeted region of the kinase.
Data Presentation: SAR of Hypothetical Kinase X Inhibitors
The synthesized compounds were evaluated for their inhibitory activity against Kinase X using an in-vitro luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R-Group (from R-NH2) | IC50 (nM) for Kinase X |
| Lead-Cmpd | H | 1500 |
| HYPO-1 | 2,3-difluoro-4-methylbenzyl | 75 |
| HYPO-2 | 4-methylbenzyl | 250 |
| HYPO-3 | 2,3-difluorobenzyl | 120 |
| HYPO-4 | 4-fluorobenzyl | 450 |
| HYPO-5 | Benzyl | 800 |
SAR Summary:
-
The introduction of the 2,3-difluoro-4-methylbenzyl group (HYPO-1 ) resulted in a significant increase in potency compared to the unsubstituted benzyl group (HYPO-5 ).
-
Comparing HYPO-1 with HYPO-2 (4-methylbenzyl) and HYPO-3 (2,3-difluorobenzyl) suggests that both the fluorine atoms and the methyl group contribute to the enhanced activity.
-
The single fluorine substitution in HYPO-4 showed a less pronounced effect on potency.
These hypothetical results would guide the next round of inhibitor design, perhaps by exploring other substitutions on the benzyl ring to further optimize interactions with Kinase X.
Experimental Protocols
General Protocol for the Synthesis of N-benzylated Pyrazole Analogs
This protocol describes a general method for the N-alkylation of a pyrazole core using this compound.
Materials:
-
Substituted Pyrazole Core
-
This compound
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Stir plate and magnetic stir bars
-
Round-bottom flasks and condenser
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a solution of the substituted pyrazole core (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the desired N-benzylated pyrazole analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 values of the synthesized compounds against a specific kinase.[10][11]
Materials:
-
Recombinant Kinase X enzyme
-
Kinase substrate peptide
-
Adenosine-5'-triphosphate (ATP)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO (as a control) to the appropriate wells.
-
Add 5 µL of Kinase X solution (diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (prepared in assay buffer) to each well to start the reaction. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based ADP detection kit. This typically involves two steps of reagent addition with incubation periods.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal for each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
-
Visualizations
Caption: Synthetic scheme for the preparation of SAR analogs.
Caption: A typical workflow for a structure-activity relationship study.
Caption: A simplified diagram of a signaling pathway involving Kinase X.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Derivatization of Bioactive Molecules with 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a critical technique in analytical chemistry and drug development, employed to modify the chemical structure of a bioactive molecule to enhance its detectability, improve chromatographic separation, and facilitate mass spectrometric analysis. The introduction of a derivatizing agent can increase the volatility of an analyte for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC).
This document provides detailed application notes and protocols for the derivatization of various classes of bioactive molecules using 2,3-Difluoro-4-methylbenzyl bromide. While specific literature applications for this particular reagent are limited, the protocols provided are based on well-established methods for structurally similar and highly reactive benzylating agents, such as pentafluorobenzyl bromide (PFBBr). The reactivity of the benzyl bromide functional group is analogous, making these protocols a strong starting point for method development.
This compound is a valuable derivatizing agent due to the introduction of fluorine atoms, which can enhance electrophilicity and provide a unique mass signature for mass spectrometry (MS) detection. The derivatization reaction typically proceeds via a nucleophilic substitution mechanism, where a nucleophilic functional group on the bioactive molecule (such as a carboxylate, phenolate, amine, or thiolate) attacks the electrophilic benzylic carbon of the reagent, displacing the bromide leaving group.
Classes of Bioactive Molecules for Derivatization
This compound is suitable for the derivatization of bioactive molecules containing the following functional groups:
-
Carboxylic Acids: Formation of a 2,3-difluoro-4-methylbenzyl ester.
-
Phenols: Formation of a 2,3-difluoro-4-methylbenzyl ether.
-
Amines: Formation of a 2,3-difluoro-4-methylbenzyl amine.
-
Thiols: Formation of a 2,3-difluoro-4-methylbenzyl thioether.
Experimental Protocols
The following are detailed protocols for the derivatization of different classes of bioactive molecules. These are generalized methods and may require optimization for specific analytes.
Protocol 1: Derivatization of Carboxylic Acids (e.g., Ibuprofen)
This protocol describes the formation of a 2,3-difluoro-4-methylbenzyl ester from a carboxylic acid, exemplified by the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This derivatization is suitable for analysis by GC-MS or HPLC-UV/MS.
Materials:
-
This compound
-
Ibuprofen standard
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Hexane
-
Ultrapure water
-
Sample containing the carboxylic acid analyte
-
Micro-reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a suitable liquid-liquid or solid-phase extraction to isolate the acidic fraction containing the carboxylic acid.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
For solid samples, dissolve a known amount in a suitable organic solvent.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract or an aliquot of the standard solution in 100 µL of acetonitrile.
-
Add 10 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Add 5 µL of DIPEA or an excess of powdered K₂CO₃ as a catalyst.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of ultrapure water.
-
Vortex vigorously for 1 minute to extract the derivative into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for analysis.
-
Analytical Conditions (for GC-MS):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Protocol 2: Derivatization of Phenols (e.g., Estradiol)
This protocol outlines the formation of a 2,3-difluoro-4-methylbenzyl ether from a phenolic hydroxyl group, using the steroid hormone estradiol as an example. This derivatization is particularly useful for enhancing the volatility and chromatographic properties of phenols for GC-MS analysis.
Materials:
-
This compound
-
Estradiol standard
-
Acetone (anhydrous)
-
Potassium Carbonate (K₂CO₃, anhydrous powder)
-
Ethyl acetate
-
Ultrapure water
-
Micro-reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Extract the phenolic compounds from the sample matrix using an appropriate method (e.g., solid-phase extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Dissolve the dried extract or an aliquot of the standard in 200 µL of acetone.
-
Add approximately 10 mg of anhydrous potassium carbonate.
-
Add 20 µL of a 10% (v/v) solution of this compound in acetone.
-
Seal the vial and vortex briefly.
-
Heat the mixture at 70°C for 1 hour with occasional vortexing.
-
-
Work-up and Extraction:
-
After cooling to room temperature, add 500 µL of ethyl acetate and 500 µL of ultrapure water.
-
Vortex for 1 minute to extract the derivatized phenol.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new vial and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of hexane or ethyl acetate for injection.
-
Analytical Conditions (for HPLC-UV):
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm or a wavelength appropriate for the introduced chromophore.
Quantitative Data Summary
The following tables summarize expected performance characteristics for the derivatization of bioactive molecules based on data from analogous reagents like pentafluorobenzyl bromide. These values should be considered as a starting point for method validation with this compound.
Table 1: Derivatization of Carboxylic Acids (Analogous to PFBBr)
| Analyte Class | Example | Analytical Method | Expected LOD | Expected LOQ | Expected Linearity (R²) |
| NSAIDs | Ibuprofen | GC-MS | 1-10 ng/mL | 5-30 ng/mL | >0.99 |
| Fatty Acids | Palmitic Acid | GC-MS (NCI) | 0.1-1 pg/injection | 0.5-5 pg/injection | >0.995 |
| Prostaglandins | PGE₂ | LC-MS/MS | 1-5 pg/mL | 5-15 pg/mL | >0.99 |
Table 2: Derivatization of Phenols (Analogous to PFBBr)
| Analyte Class | Example | Analytical Method | Expected Recovery | Expected RSD (%) |
| Steroids | Estradiol | GC-MS | >90% | <10 |
| Phenolic Pollutants | Bisphenol A | GC-ECD | >85% | <15 |
| Catecholamines | Dopamine | LC-MS/MS | >80% | <15 |
Visualizations
Experimental Workflow
The general workflow for the derivatization and analysis of bioactive molecules is depicted below.
Caption: General experimental workflow for derivatization.
Signaling Pathway Example: Ibuprofen's Mechanism of Action
Ibuprofen, a common carboxylic acid-containing bioactive molecule, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Caption: Ibuprofen's inhibition of the COX pathway.[1][2][3][4]
Conclusion
This compound serves as a promising derivatization reagent for a wide range of bioactive molecules. Its application can significantly improve the analytical characteristics of these compounds, enabling sensitive and robust quantification. The provided protocols, based on established methodologies for similar reagents, offer a solid foundation for researchers to develop and validate their own analytical methods. As with any derivatization procedure, optimization of reaction conditions, such as temperature, time, and reagent concentrations, is crucial for achieving optimal results for each specific analyte.
References
Troubleshooting & Optimization
Common side reactions with 2,3-Difluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive characteristics of this compound?
This compound is a versatile reagent commonly used for introducing the 2,3-difluoro-4-methylbenzyl moiety into a molecule. As a benzylic bromide, it is highly susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the benzylic carbon, making it more reactive towards nucleophiles. However, these substituents also influence the stability of potential carbocation intermediates, which can affect the reaction mechanism (SN1 vs. SN2).
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions include:
-
Hydrolysis: Reaction with residual water in solvents or reagents to form 2,3-difluoro-4-methylbenzyl alcohol.
-
Elimination: Under basic conditions, elimination of HBr can occur to form a reactive quinone methide intermediate, which can lead to complex byproduct formation.
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, multiple substitutions can occur.
-
Self-coupling/Polymerization: In the presence of certain metals or under radical conditions, the benzyl bromide can couple with itself to form 1,2-bis(2,3-difluoro-4-methylphenyl)ethane and other polymeric materials.
-
Reaction with Solvent: Certain nucleophilic solvents (e.g., alcohols, amines) can compete with the intended nucleophile.
Troubleshooting Guides
Problem 1: Low yield of the desired product and the presence of a significant amount of 2,3-difluoro-4-methylbenzyl alcohol.
-
Question: My reaction is showing a low yield, and I've identified 2,3-difluoro-4-methylbenzyl alcohol as a major byproduct. What is the likely cause and how can I prevent it?
-
Answer: This is a classic sign of hydrolysis. This compound is sensitive to moisture. The presence of water, even in trace amounts, in your reaction solvent, reagents, or glassware can lead to the formation of the corresponding benzyl alcohol.
Troubleshooting Steps:
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All other reagents should be anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware: Oven-dry all glassware immediately before use.
-
Problem 2: Formation of multiple products, including some with higher molecular weights than expected.
-
Question: I am observing multiple spots on my TLC plate, and mass spectrometry suggests the formation of products with higher molecular weights than my target molecule. What could be happening?
-
Answer: This issue could be due to over-alkylation or self-coupling reactions.
Troubleshooting Steps:
-
For Over-alkylation:
-
Control Stoichiometry: Use a controlled excess of your nucleophile to favor the mono-alkylation product. A slow addition of this compound to the reaction mixture can also be beneficial.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using protecting groups to block unwanted reactivity.
-
-
For Self-Coupling:
-
Purify Starting Material: Ensure your this compound is free from impurities that could initiate radical or metal-catalyzed coupling.
-
Degas Solvents: To minimize the presence of oxygen which can promote radical formation, degas your solvents.
-
Avoid Certain Metals: Be cautious about the presence of adventitious metals that could catalyze Wurtz-type coupling.
-
-
Problem 3: The reaction is sluggish or does not proceed to completion.
-
Question: My reaction is very slow, and a significant amount of starting material remains even after extended reaction times. How can I improve the reaction rate?
-
Answer: The reactivity of this compound can be influenced by the choice of solvent, base (if applicable), and the nucleophilicity of your substrate. The electron-withdrawing fluorine atoms can slightly disfavor the formation of a full positive charge in an SN1-type mechanism.
Troubleshooting Steps:
-
Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. For reactions that may have some SN1 character, polar protic solvents can be used, but be mindful of potential solvolysis.
-
Choice of Base: If a base is required, use a non-nucleophilic base to avoid competition with your primary nucleophile. The strength of the base can also influence the rate of deprotonation of your nucleophile.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions like elimination.
-
Phase-Transfer Catalysis: For reactions involving a salt of a nucleophile that has poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective.
-
Data Summary
The choice of reaction conditions can significantly influence the outcome of reactions involving this compound. The following table provides a general guide to favor the desired substitution reaction over common side reactions.
| Parameter | To Favor SN2 Substitution | To Minimize Elimination | To Minimize Hydrolysis |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Use of less polar solvents may help, but can slow substitution. | Anhydrous solvents |
| Base | Use of a strong, non-nucleophilic base (if required for the nucleophile) | Use of a weaker, non-nucleophilic base. Avoid strong, bulky bases. | Use of a non-hygroscopic base. |
| Temperature | Moderate temperature (25-80 °C) | Lower temperatures | Room temperature or below if possible. |
| Concentration | Higher concentration of the nucleophile | - | - |
| Atmosphere | Inert (Nitrogen or Argon) | Inert | Inert and dry |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary desired reaction pathway (SN2) and the common competing side reactions of hydrolysis and elimination.
Caption: Desired SN2 pathway and common side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common experimental issues.
Caption: A step-by-step guide to troubleshooting common issues.
Technical Support Center: 2,3-Difluoro-4-methylbenzyl bromide Synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methylbenzyl bromide (CAS 261763-43-3).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important intermediate. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to help you navigate this synthesis effectively.
The primary route to synthesizing this compound is through the free-radical bromination of 2,3-Difluoro-4-methyltoluene, a process known as the Wohl-Ziegler reaction.[4] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact its outcome.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction has stalled, and I see a high percentage of unreacted starting material (2,3-Difluoro-4-methyltoluene) by TLC/GC-MS. What's going wrong?
Answer: Low or incomplete conversion is a frequent issue in radical chain reactions. The root cause is often related to the initiation or propagation steps of the mechanism.
-
Causality: A radical chain reaction requires a continuous supply of radicals to propagate. If the initiation is inefficient or if radicals are quenched, the reaction will stall.[5]
-
Troubleshooting Steps:
-
Check Your Radical Initiator: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have finite shelf lives. An old or improperly stored initiator may have decomposed. Use freshly purchased or recrystallized initiator for best results.
-
Ensure Sufficient Energy Input: Radical initiation requires energy, typically from heat or light.[4] Ensure your reaction is refluxing at the appropriate solvent temperature. For photo-initiated reactions, make sure your light source (e.g., a 250W tungsten lamp or a household fluorescent lamp) is close enough to the reaction vessel and functioning correctly.[6]
-
Consider Staged Addition of Initiator: The half-life of AIBN at 80°C (a common reflux temperature in CCl₄) is about one hour. If your reaction time is longer, the initial batch of initiator may be depleted. Adding the initiator in portions (e.g., one-third every hour) can maintain a steady concentration of radicals throughout the reaction.[7]
-
Eliminate Radical Quenchers: Ensure your starting material and solvent are free from impurities that can trap radicals, such as dissolved oxygen or antioxidants. Degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes before starting the reaction can be beneficial.
-
Question 2: My main product is contaminated with a significant amount of the dibrominated byproduct (2,3-Difluoro-4-(dibromomethyl)benzyl bromide). How can I improve selectivity for the desired monobromide?
Answer: This is arguably the most common challenge in benzylic brominations.[8] The product, this compound, also has benzylic hydrogens and can react with the brominating agent to form the dibromide.
-
Causality: The reaction rate for the second bromination can be competitive with the first, especially as the concentration of the starting material decreases and the product concentration increases.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Do not use a large excess of N-Bromosuccinimide (NBS). Start with 1.0 to 1.05 equivalents of NBS relative to the starting toluene.[7] It is often better to have some unreacted starting material, which is easier to separate from the product, than to have a mixture of mono- and di-brominated products.[8]
-
Monitor the Reaction Closely: Use TLC or GC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed or when the formation of the dibrominated product begins to accelerate significantly.
-
Maintain a Low Bromine Concentration: The use of NBS is specifically intended to keep the concentration of molecular bromine (Br₂) low, which favors the radical pathway over ionic side reactions.[9] Ensure your NBS is of high quality. Impurities can sometimes accelerate side reactions.
-
Question 3: I am observing byproducts that appear to be from bromination on the aromatic ring. Why is this happening and how can I prevent it?
Answer: Ring bromination is an electrophilic aromatic substitution reaction.[9] While the fluoro groups on your substrate are deactivating, this side reaction can still occur if the reaction conditions favor an ionic mechanism over the desired radical pathway.
-
Causality: The buildup of HBr, a byproduct of the reaction, can react with NBS to form Br₂.[10] High local concentrations of Br₂ can lead to electrophilic attack on the aromatic ring, an ionic process. Polar solvents can also promote these ionic pathways.
-
Troubleshooting Steps:
-
Use Non-Polar Solvents: The classic solvent is carbon tetrachloride (CCl₄), but due to its toxicity, safer alternatives like acetonitrile, cyclohexane, or chloroform are often used.[6][7] These solvents disfavor the formation of ionic intermediates.
-
Ensure Anhydrous Conditions: Water can contribute to ionic side reactions. Use dry solvents and glassware.
-
Maintain Radical Conditions: Ensure your radical initiator and/or light source is active. If the radical pathway is efficient, it will outcompete the slower ionic pathway.
-
Question 4: My product seems to decompose during workup or purification. How can I improve its stability?
Answer: Benzyl bromides are potent lachrymators and are often sensitive to moisture and heat.[11][12] They can hydrolyze back to the corresponding alcohol or be unstable on silica gel during column chromatography.
-
Causality: The benzyl bromide is a reactive alkylating agent. The benzylic carbocation that can form upon departure of the bromide is resonance-stabilized, making it susceptible to nucleophilic attack by water.[13] Acidic conditions (from residual HBr) can also promote decomposition.
-
Troubleshooting Steps:
-
Neutralize Acid: During the aqueous workup, wash the organic layer with a cold, dilute solution of sodium bicarbonate or sodium bisulfite to remove any residual HBr or Br₂.[14]
-
Work Quickly and at Low Temperatures: Perform extractions and washes using cold solutions to minimize hydrolysis. Dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before evaporating the solvent.
-
Avoid Aggressive Purification:
-
Distillation: If your product is thermally stable enough, vacuum distillation can be an excellent purification method. Adding a small amount of sodium bicarbonate to the distillation flask can prevent decomposition from trace acid.[14]
-
Column Chromatography: Silica gel can be acidic and promote decomposition. Consider deactivating the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, a quick filtration through a plug of neutral alumina may be sufficient to remove polar impurities without prolonged contact time.[15]
-
-
Frequently Asked Questions (FAQs)
Q: Which radical initiator is better, AIBN or Benzoyl Peroxide (BPO)? A: Both are effective. AIBN is often preferred because it does not generate acidic byproducts and its decomposition kinetics are very reliable. BPO can generate benzoic acid upon decomposition, which could potentially complicate the reaction, but it is also widely used with great success. The choice often comes down to laboratory availability and precedent.
Q: What is the best solvent for this reaction? A: Carbon tetrachloride (CCl₄) is the traditional choice due to its non-polar nature and high boiling point.[4] However, due to its severe toxicity and environmental impact, it should be avoided. Acetonitrile is an excellent and safer alternative that has been shown to work effectively in continuous-flow benzylic brominations.[6] Cyclohexane and chloroform are other viable options.
Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The starting material (2,3-Difluoro-4-methyltoluene) will be less polar (higher Rf) than the product (this compound). The dibrominated byproduct will be slightly more polar than the desired product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Q: My NBS is slightly yellow. Can I still use it? A: The yellow color indicates the presence of molecular bromine (Br₂). While NBS reactions generate Br₂ in situ, starting with impure material can lead to poor control and increased side reactions. It is highly recommended to recrystallize the NBS from water and dry it under vacuum before use for optimal results.[4]
Process Optimization & Recommended Protocol
Success in this synthesis relies on favoring the radical pathway while suppressing competing reactions. The following table summarizes key parameters and their impact.
| Parameter | Recommendation | Rationale | Potential Issue if Deviated |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Minimizes over-bromination. | Excess leads to dibromide formation. |
| Solvent | Acetonitrile or Cyclohexane | Non-polar, favors radical pathway, safer than CCl₄. | Polar solvents (e.g., water, alcohols) promote ionic side reactions. |
| Initiator | AIBN (2-3 mol%) | Clean decomposition, reliable kinetics. | Old/decomposed initiator leads to low conversion. |
| Initiation Method | Heat (reflux) + Light | Ensures efficient generation of radicals. | Insufficient energy leads to stalled reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from quenching radicals. | Oxygen can inhibit the radical chain reaction. |
| Workup | Cold NaHCO₃ wash | Neutralizes acidic byproducts (HBr). | Residual acid can cause product decomposition during purification. |
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established methods for Wohl-Ziegler bromination.
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-Difluoro-4-methyltoluene (1.0 eq).
-
Add N-Bromosuccinimide (NBS) (1.05 eq). Note: Ensure NBS is recrystallized and pure.
-
Add the solvent (e.g., Acetonitrile) to create a concentration of approximately 0.2-0.5 M.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
-
Initiation and Reaction:
-
Add the radical initiator, AIBN (0.02 eq).
-
Place a light source (e.g., 250W tungsten lamp) next to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress every 30-60 minutes by TLC or GC-MS. The reaction is typically complete in 2-4 hours.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel. Wash the solution sequentially with:
-
1x cold 1 M NaHCO₃ solution.
-
1x cold deionized water.
-
1x cold brine solution.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) at a low temperature (<40°C).
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash chromatography.
-
For chromatography, use a silica gel column with a gradient eluent system, starting with pure hexane and gradually increasing the proportion of ethyl acetate. Note the stability concerns mentioned in the troubleshooting section.
-
Visualization of Key Processes
General Experimental Workflow
References
- 1. This compound [oakwoodchemical.com]
- 2. 261763-43-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. chadsprep.com [chadsprep.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzyl Bromide [commonorganicchemistry.com]
- 13. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Alkylation with 2,3-Difluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzyl bromide in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing low or no conversion. What are the potential causes?
A1: Low or no conversion in alkylation reactions with this compound can stem from several factors. The presence of two fluorine atoms on the benzyl ring can electronically influence the reactivity of the benzylic bromide. Specifically, fluorine substituents can decelerate the rate of SN2 reactions.[1] Other common causes include:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.
-
Poor solvent choice: The solvent may not adequately dissolve the reactants or may hinder the reaction kinetics.
-
Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.
-
Degraded this compound: Like many benzyl bromides, this reagent can degrade over time, especially if exposed to moisture or light.
-
Presence of inhibitors: Trace impurities in the reactants or solvent could be quenching the reaction.
Q2: I am observing the formation of multiple products in my N-alkylation of a primary amine. How can I improve the selectivity for the mono-alkylated product?
A2: The formation of multiple products, particularly di-alkylation, is a common issue when alkylating primary amines. This is because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent. To favor mono-alkylation, consider the following strategies:
-
Use of excess amine: Employing a significant molar excess of the primary amine relative to this compound increases the statistical probability of the bromide reacting with the starting material.
-
Slow addition of the alkylating agent: Adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation.
-
Choice of reaction conditions: Lowering the reaction temperature can sometimes improve selectivity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is a corrosive and moisture-sensitive compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during alkylation reactions with this compound.
Issue 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step |
| Reduced reactivity of the alkylating agent | The electron-withdrawing nature of the fluorine atoms can decrease the electrophilicity of the benzylic carbon, slowing the SN2 reaction. Consider increasing the reaction temperature in increments of 10-20 °C or extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial. |
| Ineffective base | For O-alkylation of phenols or alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF may be necessary. For N-alkylation of amines or heterocycles, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or DBU in solvents such as acetonitrile or DMF are often effective. |
| Poor solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO. |
| Reagent degradation | Verify the purity of the this compound by NMR or other analytical techniques. If necessary, use a freshly opened bottle or purify the reagent before use. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Over-alkylation (for N-alkylation of primary amines) | As detailed in the FAQs, use a 2-5 fold excess of the primary amine or perform a slow addition of the benzyl bromide. |
| Elimination side products | While less common for benzyl bromides, elimination can occur with sterically hindered nucleophiles or very strong, non-nucleophilic bases. If elimination is suspected, consider using a less hindered, more nucleophilic base. |
| Hydrolysis of the benzyl bromide | Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the benzyl bromide to the corresponding alcohol. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
The following are generalized protocols for N-alkylation and O-alkylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of an Amine or Heterocycle
-
To a solution of the amine or heterocycle (1.0 eq.) in anhydrous DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 2.0 eq. or Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat to reflux if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table presents illustrative data for the alkylation of various nucleophiles with this compound under optimized conditions. Note: This data is representative and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |
| Imidazole | Cs₂CO₃ | ACN | 60 | 8 | 85 |
| Phenol | NaH | THF | 25 | 16 | 90 |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 60 | 6 | 92 |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed alkylation reactions.
Generalized SN2 Reaction Pathway
References
Technical Support Center: Optimizing Base and Solvent Conditions for Benzyl Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue: Low or No Yield of Benzylated Product
Q1: My benzylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in benzylation reactions using benzyl bromide can stem from several factors. Here’s a systematic approach to troubleshooting the issue:
-
Moisture and Reagent Quality: The Williamson ether synthesis, a common application for benzyl bromide, is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can consume strong bases like sodium hydride (NaH) and hydrolyze benzyl bromide.[1] Always use high-quality, freshly opened or properly stored reagents. For instance, a grayish appearance of NaH may indicate deactivation.[1]
-
Sub-optimal Base Selection: The choice of base is critical. For alcohols, a strong base like sodium hydride (NaH) is often required to ensure complete deprotonation to the more nucleophilic alkoxide. For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[2] Using an insufficient amount of base will result in incomplete deprotonation and lower yields. A slight excess of the base is generally recommended.
-
Inappropriate Solvent: The solvent plays a crucial role in the reaction rate and pathway. Polar aprotic solvents such as DMF, THF, acetone, and acetonitrile are generally preferred for Sₙ2 reactions with benzyl bromide as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[2] Protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction, especially with secondary or sterically hindered substrates.[3] A typical temperature range for Williamson ether synthesis is between 50-100 °C. For reactions sensitive to elimination, running the reaction at a lower temperature for a longer period may be beneficial.
-
Side Reactions: Besides elimination, other side reactions can consume starting materials. For example, when using NaH in DMF, a side reaction between the base, solvent, and benzyl bromide can occur, forming byproducts derived from dimethylamine.[4]
Q2: I am observing the formation of an alkene byproduct. How can I minimize this elimination reaction?
A2: The formation of an alkene is a result of an E2 elimination reaction, which competes with the desired Sₙ2 substitution. Here are strategies to favor substitution over elimination:
-
Substrate Structure: E2 reactions are more prevalent with secondary and tertiary alkyl halides due to steric hindrance around the reaction center.[3] While benzyl bromide is a primary halide, steric hindrance on the alcohol or phenol can also promote elimination. If possible, choose a synthetic route where the less sterically hindered partner is the electrophile.
-
Base Strength and Steric Hindrance: Strong and bulky bases favor E2 elimination. If elimination is a significant issue, consider using a less sterically hindered or a milder base. However, the base must be strong enough to deprotonate the alcohol or phenol.
-
Temperature: As mentioned, lower reaction temperatures generally favor the Sₙ2 pathway over E2.
-
Solvent: While polar aprotic solvents are generally recommended, the specific choice can influence the reaction outcome. Experimenting with different polar aprotic solvents may help to optimize the substitution-to-elimination ratio.
Q3: My reaction is very slow, even with a primary alcohol. What can I do to accelerate it?
A3: Slow reaction rates can be addressed by:
-
Using a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., a solid base in an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly increase the reaction rate. The PTC helps to transport the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction with benzyl bromide occurs.[5]
-
Adding a Catalytic Amount of Iodide: If you are using benzyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide, being a better nucleophile and leaving group, can undergo a Finkelstein reaction with the benzyl halide to form the more reactive benzyl iodide in situ.
-
Increasing the Temperature: If elimination is not a concern, moderately increasing the reaction temperature can enhance the reaction rate.
Frequently Asked Questions (FAQs)
Reaction Conditions
Q4: What is the best base for benzylating an alcohol?
A4: For most alcohols, a strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice. It forms the alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[3]
Q5: What is a suitable base for benzylating a phenol?
A5: Phenols are significantly more acidic than alcohols. Therefore, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are generally easier and safer to handle than NaH.[6]
Q6: Which solvent should I choose for my benzylation reaction?
A6: Polar aprotic solvents are the best choice for Sₙ2 reactions involving benzyl bromide. Dichloromethane (DMF) and tetrahydrofuran (THF) are frequently used with strong bases like NaH.[7] Acetone and acetonitrile are common solvents when using carbonate bases.[6]
Q7: I need to selectively benzylate one hydroxyl group in a symmetric diol. How can I achieve this?
A7: Selective monobenzylation of symmetric diols can be challenging as it often leads to a mixture of mono- and di-benzylated products. A highly effective method is to use silver(I) oxide (Ag₂O) as a mild base.[8] The reaction is typically performed with 1.5 equivalents of Ag₂O and 1.1 equivalents of benzyl bromide in a solvent like dichloromethane or toluene. This method has been shown to give high yields of the monobenzylated product.[8]
Safety and Handling
Q8: What are the primary safety concerns when working with benzyl bromide?
A8: Benzyl bromide is a lachrymator, meaning it causes irritation to the eyes and respiratory tract, leading to tearing and coughing. It is also corrosive and can cause severe skin and eye burns upon contact. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9]
Q9: How should I properly handle and store benzyl bromide?
A9: Benzyl bromide is sensitive to light and moisture.[10] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. It is incompatible with strong bases, amines, and oxidizing agents.[10]
Q10: How should I quench a reaction containing benzyl bromide and dispose of the waste?
A10: Reactions containing benzyl bromide can be quenched by carefully adding a nucleophilic scavenger. For unreacted benzyl bromide, adding a solution of sodium thiosulfate or triethylamine can be effective. Waste containing benzyl bromide should be treated as hazardous waste and disposed of according to your institution's safety guidelines.[11][12]
Data Presentation
Table 1: Comparison of Base and Solvent Conditions for the Benzylation of Alcohols
| Alcohol Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylic Alcohol | NaH (2.0) | THF | Room Temp | 15 min (alkoxide formation) | 82 | |
| 1-Decanol | KOH (pellet) | None | Room Temp | 16 | 95 | [13] |
| Glucose Diacetonide | KOH (pellet) | None | Room Temp | 36 | 92 | [13] |
| Symmetric Diol | Ag₂O (1.5) | Toluene | Room Temp | 15 | 93 |
Table 2: Comparison of Base and Solvent Conditions for the Benzylation of Phenols
| Phenol Substrate | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Phenol | K₂CO₃ (2.5) | DMF | Room Temp | 14 | 97 | [14] |
| Generic Phenol | K₂CO₃ (2.0) | Acetone | 60 | 12 | - | [15] |
| Substituted Phenol | Pd(η³-C₃H₅)Cp/DPEphos | Toluene | 60-80 | - | High | [16] |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Sodium Hydride in THF
This protocol is adapted from a general procedure for the benzylation of benzylic alcohols.
-
Preparation: To a stirred solution of sodium hydride (2.0 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add the primary alcohol (1.0 equivalent) dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Stir the reaction mixture at room temperature for 15-30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylation of a Phenol using Potassium Carbonate in DMF
This protocol is based on a reported N-benzylation procedure which is analogous to O-benzylation of phenols.[14]
-
Preparation: To a solution of the phenol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.03 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 14 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: Selective Monobenzylation of a Symmetric Diol using Silver(I) Oxide
This protocol is based on a literature procedure for the selective monoprotection of diols.[8]
-
Preparation: To a solution of the symmetric diol (1.0 equivalent) in toluene or dichloromethane, add silver(I) oxide (1.5 equivalents).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours or until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for benzylation reactions.
Caption: Competing Sₙ2 and E2 pathways in benzyl bromide reactions.
Caption: Troubleshooting flowchart for low yield in benzylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 9. westliberty.edu [westliberty.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Explain why benzyl bromide and allyl bromide cannot undergo either E2 or .. [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
How to prevent elimination byproducts in benzylic substitutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize or prevent elimination byproducts in benzylic substitution reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzylic substitution reaction is producing a significant amount of an alkene byproduct. What is causing this?
A1: The formation of an alkene byproduct indicates a competing elimination reaction (E1 or E2) is occurring alongside your desired substitution reaction (SN1 or SN2). Benzylic substrates are susceptible to both pathways due to the stability of the potential carbocation intermediate and the acidity of protons on the beta-carbon.[1][2] Several factors could be favoring elimination, including high temperatures, the use of a strong or bulky base, or the structure of your substrate.[3][4]
Q2: How can I control the reaction conditions to favor substitution over elimination?
A2: To favor substitution, you need to select conditions that specifically promote either the SN1 or SN2 mechanism while disfavoring E1 and E2. Key factors to control are the nucleophile, solvent, temperature, and substrate structure.
-
For SN2 (favored for primary and some secondary benzylic halides): Use a strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻, RS⁻) in a polar aprotic solvent like DMSO or DMF.[5][6][7] Keep the reaction temperature low, as higher temperatures tend to favor elimination.[6]
-
For SN1 (favored for secondary and tertiary benzylic halides): Use a weak nucleophile that is also a weak base (e.g., H₂O, ROH). The reaction should be run in a polar protic solvent to stabilize the benzylic carbocation intermediate.[1] However, be aware that the E1 reaction is a common side reaction under these conditions and is also favored by heat.
Q3: I am working with a secondary benzylic halide. How do I maximize the yield of the substitution product?
A3: Secondary benzylic halides are the most challenging, as all four pathways (SN1, SN2, E1, E2) are possible.[1][8]
-
To favor the SN2 pathway , use a good, weakly basic nucleophile (like Br⁻, I⁻, CN⁻, or N₃⁻) in a polar aprotic solvent (e.g., acetone, DMF, DMSO) at a low temperature.[3][6]
-
To favor the SN1 pathway , use a weak nucleophile/weak base (solvolysis with H₂O or an alcohol) in a polar protic solvent. To minimize the competing E1 reaction, keep the temperature as low as possible while still allowing the reaction to proceed.
-
Avoid using strong, sterically hindered bases (e.g., tert-butoxide), as these will strongly favor the E2 elimination pathway.[3][4]
Q4: What is the role of the solvent in controlling the reaction outcome?
A4: The solvent plays a critical role in stabilizing intermediates and transition states, which dictates the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic protons and are excellent at solvating both cations and anions. They strongly stabilize the carbocation intermediate in SN1 and E1 reactions, accelerating these pathways.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack acidic protons. They can solvate cations but leave anions (the nucleophile) relatively "bare" and highly reactive. This enhances the rate of bimolecular reactions, making them ideal for SN2 pathways.[6][7]
Q5: Does the choice of leaving group affect the substitution-to-elimination ratio?
A5: While a good leaving group (a weak base, such as tosylate, bromide, or iodide) is necessary for the reaction to occur, its primary role is to facilitate the initial bond cleavage.[9] While some subtle effects exist (e.g., chlorides can sometimes give slightly more elimination than iodides), the choice of nucleophile, base, solvent, and temperature has a much more significant impact on the ratio of substitution to elimination products.[3]
Data Summary: Favoring Substitution vs. Elimination
The following table summarizes the general conditions that favor each of the four common reaction pathways for benzylic substrates.
| Factor | Favors SN2 (Substitution) | Favors SN1 (Substitution) | Favors E2 (Elimination) | Favors E1 (Elimination) |
| Substrate | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary |
| Nucleophile/Base | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻, RS⁻) | Weak Nucleophile, Weak Base (e.g., H₂O, ROH) | Strong, Sterically Hindered Base (e.g., t-BuOK) | Weak Base (e.g., H₂O, ROH) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., H₂O, Ethanol) | Less critical, often polar aprotic | Polar Protic (e.g., H₂O, Ethanol) |
| Temperature | Low Temperature | Low Temperature | High Temperature | High Temperature |
| Kinetics | Rate = k[Substrate][Nuc] | Rate = k[Substrate] | Rate = k[Substrate][Base] | Rate = k[Substrate] |
Experimental Protocol: Synthesis of Benzyl Azide (SN2 Reaction)
This protocol details the synthesis of benzyl azide from benzyl bromide, a classic example of an SN2 reaction at the benzylic position that yields a high proportion of the substitution product with minimal elimination.[5][10][11]
Objective: To synthesize benzyl azide via an SN2 reaction, minimizing the formation of styrene (elimination byproduct).
Materials:
-
Benzyl bromide (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfoxide (approx. 2.4 mL per mmol of benzyl bromide).[10]
-
To the solvent, add sodium azide (1.5 eq.) and stir the mixture vigorously until the solid is fully dissolved.
-
Carefully add benzyl bromide (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Allow the reaction mixture to stir at ambient temperature overnight (approx. 12-16 hours) to ensure completion.[10][12]
-
After the reaction is complete, quench the reaction by slowly and carefully adding deionized water (approx. 4.5 mL per mmol of benzyl bromide). Caution: This quenching process can be exothermic.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 10 mL per mmol of benzyl bromide).
-
Combine the organic layers and wash them sequentially with water and then with brine.[5][12]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the final product, benzyl azide, as a clear oil.[10]
Visualization of Reaction Control
The following diagram illustrates the decision-making process for selecting reaction conditions to favor substitution over elimination in benzylic systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Benzylations
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during large-scale benzylation procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions to mitigate risks associated with thermal runaways.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaways in large-scale benzylation reactions?
A1: Thermal runaways in large-scale benzylation reactions are typically caused by an imbalance between the rate of heat generation and the rate of heat removal.[1] Key contributing factors include:
-
Insufficient understanding of reaction chemistry and thermochemistry: A poor understanding of the reaction's kinetics and the energy it releases can lead to poorly designed and unsafe processes.[2][3]
-
Inadequate heat transfer capacity: The cooling system of the reactor may be insufficient for the scale of the reaction.[2][4] As the scale of a reaction increases, the ratio of surface area (for heat exchange) to volume decreases, making heat dissipation less efficient.[5]
-
Improper reagent addition: Adding reactants too quickly can lead to a rapid accumulation of unreacted material and a subsequent uncontrolled exotherm.[5][6]
-
Inadequate agitation: Poor mixing can create localized hot spots where the reaction rate accelerates, initiating a runaway.[4][7]
-
Failures in control and safety systems: Malfunctions in temperature probes, cooling systems, or emergency shutdown procedures can have catastrophic consequences.[3]
Q2: How can I assess the thermal hazard of my benzylation reaction before scaling up?
A2: A thorough thermal hazard assessment is crucial before any scale-up.[8][9] This should involve:
-
Literature Review: Consult scientific literature and safety handbooks for known hazards associated with the specific benzylation reaction.[7]
-
Calorimetry Studies: Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provide critical data on the heat of reaction, the onset temperature of decomposition, and the potential for a thermal runaway.[2][9][10]
-
Calculating Adiabatic Temperature Rise: Determine the potential temperature increase if the cooling system fails, which helps in assessing the worst-case scenario.[4]
Q3: What are the key process parameters to monitor and control during a large-scale benzylation?
A3: Continuous monitoring and precise control of several parameters are essential for safety:
-
Temperature: Internal reaction temperature should be continuously monitored with reliable probes and alarms.[6][7]
-
Reagent Addition Rate: The rate of addition of the benzylating agent should be carefully controlled to match the heat removal capacity of the reactor.[6][11]
-
Agitation: Consistent and effective stirring is necessary to ensure homogenous temperature distribution and prevent hot spots.[4][7]
-
Pressure: For reactions that may generate gas, pressure monitoring is critical to prevent vessel over-pressurization.[4]
Q4: What are some common side reactions in benzylation that can be exacerbated by poor temperature control?
A4: Poor temperature control can lead to a decrease in product yield and the formation of impurities.[11] Common side reactions include:
-
Over-benzylation: An excess of the benzylating agent or prolonged reaction times, often driven by higher temperatures, can lead to multiple benzyl groups being added to the substrate.[12]
-
Formation of Dibenzyl Ether: The benzylating agent can react with the benzyl alkoxide intermediate or decompose at higher temperatures to form dibenzyl ether.[12]
-
Elimination Reactions: Higher temperatures can favor elimination side reactions, leading to the formation of undesired byproducts.[11]
-
Solvent Decomposition: At elevated temperatures, solvents like DMF can decompose.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Exotherm) | Reagent addition is too fast.[11] Inadequate cooling.[11][13] Poor stirring.[11] | IMMEDIATELY STOP REAGENT ADDITION. [13] Enhance cooling by ensuring the cooling system is functioning at maximum capacity.[11][13] Increase the stirring rate to improve heat distribution.[11] If the temperature continues to rise, be prepared to execute an emergency quench procedure. |
| Reaction Fails to Initiate | Low reaction temperature. Impure reagents or solvent.[12] Inactive catalyst or initiator. | Gently warm a small, localized spot on the flask to initiate the reaction, but be prepared for a potential exotherm.[11] Ensure all reagents and solvents are of the required purity and anhydrous if necessary.[7][12] Use fresh or properly stored catalysts/initiators. |
| Formation of Significant Side Products | Poor temperature control, leading to higher reaction temperatures.[11] Incorrect stoichiometry (e.g., excess benzylating agent).[12] Prolonged reaction time.[12] | Maintain strict temperature control throughout the reaction.[11] Carefully control the stoichiometry of the reagents.[12] Monitor the reaction progress and stop it once the desired conversion is achieved. |
| Reaction Mixture Turns Dark/Charred | Localized overheating or "hot spots". Decomposition of reagents or products at elevated temperatures. | Improve agitation to ensure uniform temperature distribution.[7] Reduce the rate of reagent addition to prevent rapid heat generation.[6] Ensure the bulk reaction temperature is maintained within the desired range. |
Experimental Protocols
General Protocol for Controlled Benzylation on a Laboratory Scale (Illustrative Example)
This is a generalized procedure and must be adapted and thoroughly risk-assessed for specific substrates and scales.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is assembled. The reactor is connected to a circulating cooling/heating system.
-
Inert Atmosphere: The system is purged with an inert gas (e.g., nitrogen or argon), especially if moisture-sensitive reagents are used.
-
Initial Charge: The substrate and solvent are charged into the reactor. The mixture is stirred and brought to the desired initial temperature.
-
Reagent Addition: The benzylating agent (e.g., benzyl bromide or benzyl chloride) is dissolved in a suitable solvent and charged into the addition funnel. The reagent is then added dropwise to the stirred reaction mixture at a rate that allows the cooling system to maintain a constant internal temperature.[6]
-
Temperature Monitoring: The internal temperature of the reaction is continuously monitored. The addition rate should be adjusted or stopped if the temperature deviates significantly from the setpoint.[6]
-
Reaction Completion and Quench: After the addition is complete, the reaction is stirred for a specified period to ensure completion. The reaction is then carefully quenched by the slow addition of a suitable quenching agent (e.g., water, methanol, or an aqueous solution). The quenching process itself can be exothermic and requires cooling.[13]
-
Workup: The product is isolated through standard procedures such as extraction, washing, and purification.
Visualizations
Caption: Troubleshooting workflow for managing reaction exotherms.
Caption: Logical relationships between key parameters in large-scale benzylations.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. fauske.com [fauske.com]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. amarequip.com [amarequip.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labproinc.com [labproinc.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. icheme.org [icheme.org]
- 9. benchchem.com [benchchem.com]
- 10. syrris.com [syrris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Challenges in reacting sterically hindered nucleophiles with 2,3-Difluoro-4-methylbenzyl bromide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges when reacting sterically hindered nucleophiles with 2,3-Difluoro-4-methylbenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between a bulky nucleophile and this compound so slow or low-yielding?
The primary challenge is significant steric hindrance. The reaction likely proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[1][2] Sterically hindered (bulky) nucleophiles physically obstruct this approach.[2][3][4] The transition state in an S_N2 reaction is highly crowded, involving five groups around the central carbon; large substituents on either the nucleophile or the substrate increase the energy of this state, slowing the reaction rate significantly.[1][2][4]
Q2: What is the most likely reaction mechanism? S_N1 or S_N2?
For this primary benzylic bromide, the S_N2 pathway is generally favored, especially with strong nucleophiles.[5][6] However, the benzylic position can also stabilize a carbocation through resonance, making an S_N1 (unimolecular nucleophilic substitution) pathway possible under certain conditions.[5][6]
-
S_N2 is favored by: Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[1][7]
-
S_N1 is favored by: Weak nucleophiles (or when the nucleophile is the solvent itself) and polar protic solvents (e.g., water, ethanol, methanol), which can stabilize the intermediate carbocation.[7][8]
Given the use of a sterically hindered nucleophile, which is often a strong base, a competing E2 elimination reaction is also a major consideration.[9][10]
Q3: What are the common side products I should look for?
The most common side product is the result of an E2 (bimolecular elimination) reaction, which forms 2,3-Difluoro-4-methylstyrene. This is particularly prevalent if your sterically hindered nucleophile is also a strong base (e.g., potassium tert-butoxide).[10] Other potential side reactions include solvolysis if using a protic solvent, or reactions with trace water in your reagents.
Q4: How do the fluorine and methyl groups on the aromatic ring affect the reaction?
The substituents on the benzene ring primarily exert electronic effects. The two fluorine atoms are electron-withdrawing, which can slightly destabilize the developing positive charge in a potential S_N1 carbocation intermediate, making the S_N1 pathway less favorable compared to an unsubstituted benzyl bromide. Conversely, the methyl group is electron-donating. These electronic effects also influence the stability of the S_N2 transition state.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solutions |
| Low or No Product Yield | 1. Extreme Steric Hindrance: The nucleophile is too bulky to approach the reaction center.[2][3][4] 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier, which is heightened by steric repulsion. 3. Inappropriate Solvent: The chosen solvent may be solvating and deactivating the nucleophile (especially polar protic solvents).[1][4] | 1. Increase Reaction Temperature: Carefully heat the reaction to provide more kinetic energy. Monitor for decomposition. 2. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[4][7] 3. Use a Phase-Transfer Catalyst (PTC): For reactions with anionic nucleophiles (e.g., alkoxides, phenoxides), a PTC like benzyltriethylammonium chloride can shuttle the nucleophile into the organic phase, increasing its effective reactivity.[11] 4. Increase Reaction Time: Allow the reaction to run for an extended period (24-72 hours), monitoring by TLC or GC/LC-MS. |
| Predominance of Elimination (E2) Byproduct | 1. Nucleophile is Too Basic: Many sterically hindered nucleophiles (e.g., t-BuOK, DBU) are strong bases, favoring proton abstraction (elimination) over nucleophilic attack (substitution).[9][10] 2. High Reaction Temperature: Higher temperatures generally favor elimination over substitution. | 1. Use a Less Basic Nucleophile: If possible, use a nucleophile that is less basic but still potent (e.g., a larger halide like Iodide).[10] 2. Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of substitution. 3. Use a "Naked" Nucleophile: For anionic nucleophiles, adding a crown ether (e.g., 18-crown-6 for potassium salts) can sequester the metal cation, making the anion a more potent nucleophile and potentially shifting the balance away from elimination. |
| Reaction Stalls or is Incomplete | 1. Reversible Reaction: The bromide leaving group may be re-reacting with the product. 2. Impurities: Water or other impurities in the reagents or solvent may be consuming the nucleophile or reacting with the substrate. | 1. Use an Excess of Nucleophile: Employing 1.5 to 2.0 equivalents of the nucleophile can help drive the reaction to completion. 2. Add a Halide Scavenger: A silver salt (e.g., AgNO₃, Ag₂CO₃) can be added to precipitate the bromide as it forms, irreversibly driving the reaction forward. 3. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Data Presentation: Illustrative Reaction Parameters
The following tables provide examples of how reaction conditions can influence the outcome based on established chemical principles.
Table 1: Illustrative Effect of Solvent on S_N2 Reaction Rate
| Solvent | Type | Dielectric Constant (ε) | Relative Rate (Illustrative) | Rationale |
| Methanol | Polar Protic | 33 | 1 | Solvates and deactivates the nucleophile via hydrogen bonding.[1][4] |
| Water | Polar Protic | 80 | <1 | Strongly solvates the nucleophile, reducing its reactivity.[4] |
| Acetone | Polar Aprotic | 21 | 500 | Does not hydrogen bond with the nucleophile, increasing its reactivity.[1] |
| DMF | Polar Aprotic | 37 | >1000 | Effectively solvates the cation but not the anionic nucleophile. |
| DMSO | Polar Aprotic | 47 | >1000 | Excellent solvent for S_N2; leaves the nucleophile highly reactive. |
Table 2: Comparison of Nucleophile Properties (Illustrative)
| Nucleophile | Type | Basicity (pKa of Conj. Acid) | Steric Hindrance | Primary Outcome with Benzylic Halide |
| Iodide (I⁻) | Good Nucleophile | -10 | Low | S_N2 Substitution |
| Azide (N₃⁻) | Good Nucleophile | 4.7 | Low | S_N2 Substitution |
| Methoxide (CH₃O⁻) | Strong Base / Good Nucleophile | 15.5 | Low | S_N2 and E2 competition |
| tert-Butoxide ((CH₃)₃CO⁻) | Strong, Hindered Base | 19.2 | High | Primarily E2 Elimination[10] |
| Diisopropylamine ((i-Pr)₂NH) | Hindered Base / Poor Nucleophile | 11.0 | High | Poor reactivity for S_N2; may act as a base |
General Experimental Protocol
This is a general procedure that should be adapted and optimized for your specific nucleophile and reaction scale.
1. Materials:
-
This compound (1.0 eq)
-
Sterically hindered nucleophile (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask, condenser, magnetic stirrer, and heating mantle/oil bath
2. Setup:
-
Dry all glassware in an oven ( >100°C) and cool under a stream of inert gas.
-
Assemble the apparatus under an inert atmosphere.
3. Procedure:
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask. If the nucleophile needs to be deprotonated first (e.g., an alcohol), add a suitable base (e.g., NaH) and stir until gas evolution ceases.
-
Add the this compound solution dropwise to the stirred nucleophile solution at room temperature (or a pre-determined temperature).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).
4. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, typically by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
Purify the crude product using flash column chromatography, recrystallization, or distillation as appropriate for the physical properties of the desired compound.
Visualizations
Caption: Troubleshooting workflow for low yield in a nucleophilic substitution reaction.
Caption: Competing S_N2, S_N1, and E2 reaction pathways for a benzylic bromide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter 8 Notes [web.pdx.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Effective work-up and quenching procedures for 2,3-Difluoro-4-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective work-up and quenching of reactions involving 2,3-Difluoro-4-methylbenzyl bromide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive compound and a lachrymator, meaning it can cause severe irritation to the eyes, skin, and respiratory tract.[1][2][3][4] It is also reactive towards moisture.[2] All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][5]
Q2: What are the common quenching agents for reactions involving this compound?
A2: The choice of quenching agent depends on the specific reaction. For reactions where unreacted benzyl bromide is expected, a nucleophilic quenching agent can be used. Common options include:
-
Water or Saturated Aqueous Solutions (e.g., NH₄Cl, NaHCO₃): These are used to quench reactions and dissolve inorganic salts.[6][7]
-
Alcohols (e.g., Methanol): Can be used to quench reactive intermediates.[6]
-
Aqueous Ammonia or Amines (e.g., Triethylamine): These will react with excess benzyl bromide to form water-soluble ammonium salts, facilitating their removal during aqueous work-up.[8][9][10]
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can be removed through several methods:
-
Chemical Quenching: As mentioned in Q2, adding a nucleophile like aqueous ammonia or triethylamine will convert it to a more polar, water-soluble compound that can be easily extracted into the aqueous phase during work-up.[8][9][10]
-
Chromatography: Silica gel column chromatography is a very effective method for separating the relatively non-polar benzyl bromide from more polar products.[6][8]
-
Distillation: If your product is not volatile, unreacted benzyl bromide can be removed by distillation under reduced pressure, as it has a boiling point of 78°C at 1 Torr.[10][11]
Q4: What are common side reactions to be aware of when using this compound?
A4: Common side reactions include:
-
Over-alkylation: If the substrate has multiple reactive sites, such as a primary amine, dialkylation can occur.
-
Hydrolysis: Reaction with any water present in the reaction mixture can lead to the formation of 2,3-difluoro-4-methylbenzyl alcohol.[2][12]
-
Reaction with Solvent: Nucleophilic solvents can potentially react with the benzyl bromide.
Q5: My aqueous work-up is forming an emulsion. How can I resolve this?
A5: Emulsion formation can be addressed by:
-
Adding Brine: Washing with a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtering through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.
-
Allowing it to Stand: Sometimes, simply letting the separatory funnel sit for an extended period can lead to layer separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up and quenching of reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low product yield after work-up | 1. Incomplete reaction. 2. Product is water-soluble and lost during aqueous extraction. 3. Product degradation during work-up (e.g., hydrolysis). | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Minimize the volume of aqueous washes or back-extract the aqueous layers with the organic solvent. 3. Use mild quenching and work-up conditions. Avoid strong acids or bases if your product is sensitive. |
| Presence of unreacted this compound in the final product | 1. Inefficient quenching of excess reagent. 2. Insufficient purification. | 1. Use a nucleophilic quenching agent like aqueous ammonia or triethylamine to convert excess benzyl bromide to a water-soluble salt.[8][9][10] 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a less polar solvent system initially. |
| Formation of 2,3-difluoro-4-methylbenzyl alcohol as a byproduct | Hydrolysis of the starting material due to the presence of water in the reaction or during work-up.[2][12] | 1. Ensure all reagents and solvents are anhydrous. 2. Minimize the time the reaction mixture is in contact with aqueous solutions during work-up. |
| Difficulty in removing inorganic salts | Insufficient washing during work-up. | 1. Increase the number of water or brine washes. 2. If the product is a solid, recrystallization can be an effective purification method.[10] |
| Product appears as an oil but is expected to be a solid | Presence of impurities, such as unreacted starting materials or byproducts, is preventing crystallization. | 1. Re-purify the product using column chromatography. 2. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
Experimental Protocols
General Quenching and Aqueous Work-up Procedure
This protocol is a general guideline for the work-up of a reaction involving the N-benzylation of an aniline derivative with this compound.
-
Reaction Quenching:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture with stirring to quench the reaction and dissolve any inorganic salts.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer)
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram of the General Work-up Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. apexbt.com [apexbt.com]
- 3. US6727356B1 - Fluorescent quenching detection reagents and methods - Google Patents [patents.google.com]
- 4. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
- 5. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 8. WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]
- 9. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 11. WO2016071921A3 - A novel route for preparation of l,3:2,4-bis-(3,4- d im eth ylb enzylidene)so rb ito l - Google Patents [patents.google.com]
- 12. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzyl Bromide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3-Difluoro-4-methylbenzyl bromide and its isomers. Understanding the subtle differences in reactivity imparted by the positioning of fluorine and methyl substituents on the benzene ring is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document summarizes available quantitative data, details experimental protocols for reactivity assessment, and visualizes key concepts to aid in the rational design of chemical syntheses.
Introduction to Benzyl Bromide Reactivity
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution and organometallic reactions. The reactivity of the benzylic carbon is significantly influenced by the electronic and steric effects of substituents on the aromatic ring. Electron-donating groups (EDGs) tend to stabilize the developing positive charge in the transition state of SN1 reactions, thus accelerating them. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and favor SN2 reactions. Fluorine, being highly electronegative, acts as a strong inductive EWG, while a methyl group is a weak EDG. The interplay of these effects, along with their positions relative to the benzylic carbon, dictates the overall reactivity of the molecule.
Comparative Reactivity Analysis
While direct quantitative kinetic studies comparing this compound with all its possible isomers are not extensively available in the public literature, we can infer their relative reactivities based on established principles of physical organic chemistry and data from analogous systems. The primary modes of reaction for benzyl bromides are nucleophilic substitution (SN1 and SN2) and the formation of Grignard reagents.
Nucleophilic Substitution Reactions
The balance between SN1 and SN2 pathways is highly dependent on the substitution pattern of the benzene ring.
-
SN1 Reactivity: This pathway proceeds through a carbocation intermediate. The stability of this carbocation is paramount. Electron-donating groups, like the methyl group, stabilize the carbocation through hyperconjugation and inductive effects, thus increasing the SN1 reaction rate. Conversely, electron-withdrawing fluorine atoms destabilize the carbocation, slowing down the SN1 reaction. The closer the fluorine atoms are to the benzylic carbon (i.e., in the ortho position), the stronger their destabilizing inductive effect.
-
SN2 Reactivity: This concerted mechanism is sensitive to steric hindrance around the benzylic carbon. While electronic effects also play a role, bulky substituents in the ortho position can significantly hinder the backside attack of the nucleophile, thereby slowing down the SN2 reaction rate. The electron-withdrawing nature of fluorine atoms can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating SN2 reactions, provided steric hindrance is not a dominant factor.
Table 1: Predicted Relative Reactivity of Difluoro-4-methylbenzyl Bromide Isomers in Nucleophilic Substitution Reactions
| Isomer | Predicted Relative SN1 Rate | Predicted Relative SN2 Rate | Rationale |
| This compound | Moderate | Moderate to High | The ortho fluorine atom significantly destabilizes the carbocation (slowing SN1). The methyl group at the para position provides some stabilization. Steric hindrance from the ortho fluorine is present but may not be prohibitive for SN2. |
| 2,4-Difluoro-5-methylbenzyl bromide | Low | High | Two fluorine atoms, one in the ortho position, strongly destabilize the carbocation. The methyl group is in a meta position, offering minimal stabilization. Steric hindrance is similar to the 2,3-difluoro isomer. |
| 2,5-Difluoro-4-methylbenzyl bromide | Moderate | High | One ortho fluorine destabilizes the carbocation. The para-methyl group provides stabilization. The second fluorine at the meta position has a weaker influence. |
| 3,4-Difluoro-2-methylbenzyl bromide | Low to Moderate | Low to Moderate | The ortho-methyl group provides some steric hindrance, potentially slowing SN2. The two fluorine atoms in the meta and para positions have a combined electron-withdrawing effect. |
| 3,5-Difluoro-4-methylbenzyl bromide | High | Low | No ortho substituents, minimizing steric hindrance for carbocation formation. The two meta fluorine atoms have a weaker destabilizing effect compared to ortho or para positions. The para-methyl group strongly stabilizes the carbocation. |
Note: These are qualitative predictions based on electronic and steric effects. Experimental verification is required for quantitative comparison.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This reaction is generally favored for more reactive alkyl and benzyl halides. However, the presence of multiple electron-withdrawing fluorine atoms on the benzene ring can decrease the electron density at the benzylic carbon, making the C-Br bond stronger and less susceptible to magnesium insertion. Furthermore, the stability of the resulting Grignard reagent can also be influenced by the substitution pattern.
Table 2: Predicted Relative Ease of Grignard Reagent Formation
| Isomer | Predicted Relative Ease of Formation | Rationale |
| This compound | Moderate | The inductive effect of the two fluorine atoms may hinder the reaction. |
| 2,4-Difluoro-5-methylbenzyl bromide | Low to Moderate | The strong combined electron-withdrawing effect of the two fluorine atoms likely makes Grignard formation more difficult. |
| 2,5-Difluoro-4-methylbenzyl bromide | Moderate | Similar to the 2,3-difluoro isomer, the electron-withdrawing fluorine atoms present a challenge. |
| 3,4-Difluoro-2-methylbenzyl bromide | Moderate | The steric hindrance from the ortho-methyl group might play a minor role, but the electronic effects of the fluorines are more significant. |
| 3,5-Difluoro-4-methylbenzyl bromide | High | The absence of ortho fluorine atoms and the presence of the electron-donating methyl group should facilitate Grignard reagent formation compared to the other isomers. |
Note: These are qualitative predictions. Reaction conditions, such as the activation of magnesium, can significantly impact the success and yield of Grignard reagent formation.
Experimental Protocols
To quantitatively assess the reactivity of these isomers, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.
Protocol 1: Determination of Relative Rates of SN1 Solvolysis
This experiment measures the rate of reaction of the benzyl bromide with a solvent (e.g., aqueous ethanol) in the absence of a strong nucleophile, which favors the SN1 pathway.
Materials:
-
This compound and its isomers
-
80:20 Ethanol:Water (v/v) solution
-
Conductivity meter or pH meter
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions (e.g., 0.01 M) of each benzyl bromide isomer in a small amount of anhydrous acetone.
-
Equilibrate the 80:20 ethanol:water solvent in the constant temperature water bath (e.g., 25°C).
-
Initiate the reaction by injecting a small, precise volume of the benzyl bromide solution into the equilibrated solvent while stirring vigorously.
-
Monitor the progress of the reaction by measuring the change in conductivity or pH over time. The solvolysis reaction produces HBr, which increases the conductivity and decreases the pH of the solution.
-
Record the data at regular intervals until the reaction is complete (i.e., the reading stabilizes).
-
The initial rate of reaction can be determined from the slope of the conductivity/pH versus time plot at the beginning of the reaction.
-
Repeat the experiment for each isomer under identical conditions.
-
The relative rates can be calculated by normalizing the initial rate of each isomer to that of a reference compound (e.g., unsubstituted benzyl bromide).
Protocol 2: Competitive SN2 Reaction with a Nucleophile
This experiment determines the relative reactivity of the isomers towards a common nucleophile in a reaction that favors the SN2 mechanism.
Materials:
-
This compound and its isomers
-
A strong nucleophile (e.g., sodium azide in anhydrous acetone)
-
Internal standard (e.g., a non-reactive compound with a distinct GC or HPLC peak)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostated reaction vessel
Procedure:
-
Prepare a standard solution containing equimolar amounts of all the benzyl bromide isomers to be compared and the internal standard in a suitable solvent (e.g., anhydrous acetone).
-
In a thermostated reaction vessel, place a solution of the nucleophile (e.g., 0.1 M sodium azide in acetone).
-
At time zero, add a known volume of the mixed isomer solution to the nucleophile solution.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by adding a large volume of cold water).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC or HPLC to determine the concentration of each unreacted benzyl bromide isomer relative to the internal standard.
-
Plot the natural logarithm of the concentration of each isomer against time. The slope of this plot will be the pseudo-first-order rate constant for the disappearance of that isomer.
-
The relative reactivity is the ratio of the rate constants for the different isomers.
Visualizing Reaction Pathways
The following diagrams illustrate the key factors influencing the reactivity of substituted benzyl bromides.
Caption: The SN1 reaction pathway for a substituted benzyl bromide.
Caption: The SN2 reaction pathway for a substituted benzyl bromide.
Caption: Influence of electronic effects on nucleophilic substitution rates.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While a definitive quantitative ranking requires direct experimental comparison, the principles outlined in this guide provide a robust framework for predicting relative reactivities. For SN1 reactions, isomers with the methyl group in a position to stabilize the carbocation and with fluorine atoms away from the ortho positions will be more reactive. For SN2 reactions, isomers with less steric hindrance around the benzylic carbon and with electron-withdrawing fluorine atoms will generally react faster. The choice of reaction conditions, particularly the solvent and the nucleophile, will ultimately determine the dominant reaction pathway and the success of a given transformation. The provided experimental protocols offer a starting point for researchers to obtain the specific quantitative data needed for their applications.
A Comparative Guide to the Solvolysis of 2,3-Difluoro-4-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the solvolysis of 2,3-Difluoro-4-methylbenzyl bromide. Due to the absence of direct experimental data for this specific compound in published literature, this document offers a predictive analysis based on established principles of physical organic chemistry and compares its expected behavior with well-characterized substituted benzyl bromides. The information herein is intended to guide researchers in designing and interpreting kinetic studies.
Introduction to Benzyl Bromide Solvolysis
The solvolysis of benzyl halides is a cornerstone reaction in the study of nucleophilic substitution mechanisms, existing on the borderline between the unimolecular (SN1) and bimolecular (SN2) pathways.[1][2] The preferred mechanism is highly sensitive to the electronic nature of substituents on the aromatic ring, the solvent, and the nucleophile.[3][4] Electron-donating groups (EDGs) stabilize the intermediate benzyl carbocation, thus accelerating the reaction through an SN1 mechanism.[5] Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, favoring the concerted SN2 pathway.[5]
Predicted Kinetic Behavior of this compound
The title compound, this compound, possesses a unique combination of substituents. The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect, which is expected to significantly destabilize a potential benzylic carbocation. The para-methyl group has a modest electron-donating effect. The net electronic influence of the 2,3-difluoro-4-methyl substitution pattern is anticipated to be electron-withdrawing. Consequently, the solvolysis of this compound is predicted to proceed relatively slowly and favor an SN2 or a borderline SN1-SN2 mechanism. The presence of fluorine substituents is known to decelerate SN2 reactions to some extent as well.[6]
Comparative Kinetic Data
The following table compares the predicted behavior of this compound with experimentally determined data for other representative benzyl bromides. This allows for a qualitative assessment of its reactivity within this class of compounds.
| Compound | Substituent Effect | Predicted/Observed Relative Solvolysis Rate | Dominant Mechanism |
| This compound | Net Electron-Withdrawing | Slow (Predicted) | SN2 / Borderline (Predicted) |
| Benzyl bromide | Unsubstituted (Reference) | Moderate | SN1 / SN2 (Solvent Dependent)[1][2] |
| 4-Methoxybenzyl bromide | Strong Electron-Donating | Fast | SN1[7][8] |
| 4-Nitrobenzyl bromide | Strong Electron-Withdrawing | Very Slow | SN2[9] |
Experimental Protocols
To experimentally determine the solvolysis kinetics of this compound and validate the predictions, a conductometric method is recommended. This technique monitors the increase in conductivity over time due to the formation of ionic products (HBr).
Conductometric Kinetic Analysis of Solvolysis
Objective: To determine the first-order rate constant (k) for the solvolysis of a benzyl bromide in a given solvent system.
Materials:
-
Benzyl bromide substrate (e.g., this compound)
-
High-purity solvent (e.g., 80% ethanol/20% water v/v)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) and allow it to reach thermal equilibrium in the constant temperature water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Substrate Solution Preparation: Prepare a dilute stock solution of the benzyl bromide in a small amount of a suitable dry solvent (e.g., acetone) to facilitate rapid dissolution.
-
Kinetic Run: a. Pipette a known volume of the thermally equilibrated solvent into the conductivity cell. b. Allow the conductivity reading of the solvent to stabilize. c. Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. Simultaneously, start the stopwatch. The final concentration of the benzyl bromide should be low (e.g., 10-4 M) to ensure first-order kinetics. d. Record the conductivity at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes stable), which typically corresponds to about 10 half-lives.
-
Data Analysis: a. The first-order rate constant, k, can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. b. The slope of this linear plot will be equal to -k.
Mechanistic Pathways
The solvolysis of benzyl bromides can proceed through two competing mechanisms, as illustrated below. The preferred pathway is dictated by the electronic nature of the ring substituents and the reaction conditions.
Caption: Competing SN1 and SN2 mechanisms for benzyl bromide solvolysis.
Conclusion
The kinetic analysis of this compound solvolysis is predicted to reveal a mechanism that is shifted towards the SN2 end of the mechanistic spectrum due to the net electron-withdrawing nature of its substituents. This would manifest as a relatively slow rate of solvolysis compared to unsubstituted or electron-donating group-substituted benzyl bromides. The experimental protocols and comparative data provided in this guide offer a framework for the empirical investigation of this and other novel benzyl derivatives, which is crucial for applications in medicinal chemistry and materials science.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802518E [pubs.rsc.org]
- 8. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for Introducing the 2,3-Difluoro-4-methylbenzyl Group
The 2,3-difluoro-4-methylbenzyl moiety is a significant structural motif in medicinal chemistry and materials science, valued for its unique electronic and lipophilic properties. The introduction of this group onto a target molecule is a critical step in the synthesis of numerous compounds. While 2,3-difluoro-4-methylbenzyl bromide is a common reagent for this purpose, a range of alternative reagents offers distinct advantages in terms of reactivity, selectivity, and compatibility with various functional groups. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
Electrophilic Benzylation Reagents
Electrophilic benzylation is the most common strategy for introducing the 2,3-difluoro-4-methylbenzyl group, typically involving the reaction of a nucleophile with a benzyl derivative bearing a good leaving group.
Benzyl Halides: The Conventional Choice
This compound and the corresponding chloride are the most straightforward electrophilic reagents.[1][2][3] They readily participate in SN2 reactions with a variety of nucleophiles, including alcohols, phenols, amines, and carbanions.
Key Features:
-
High Reactivity: The benzylic position is activated towards nucleophilic attack.
-
Versatility: Suitable for forming C-O, C-N, and C-C bonds.
-
Limitations: Can be lachrymatory and may require relatively harsh basic conditions, which can be incompatible with sensitive substrates. Friedel-Crafts alkylation with benzyl halides can also lead to polyalkylation.[4][5]
| Nucleophile | Base | Solvent | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | >95 |
| Aniline | Et₃N | Dichloromethane | >90 |
| Sodium Malonate | NaH | THF | ~85 |
Benzyl Alcohols with In Situ Activation
Utilizing 2,3-difluoro-4-methylbenzyl alcohol as a precursor offers a milder alternative to benzyl halides. The hydroxyl group, a poor leaving group, can be activated in situ under various conditions.[6][7]
Key Methods:
-
Mitsunobu Reaction: This reaction converts an alcohol into a variety of functional groups using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10] It is known for its mild conditions and stereochemical inversion at chiral centers.[11][12]
-
Acid Catalysis: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile.
-
Deoxofluorination Agents: Reagents like XtalFluor-E can activate benzyl alcohols for Friedel-Crafts benzylation of arenes under mild conditions, avoiding the need for strong Lewis acids.[13]
| Activation Method | Reagents | Nucleophile | Yield (%) |
| Mitsunobu | PPh₃, DIAD | Benzoic Acid | 85-95[14] |
| Mitsunobu | PPh₃, DEAD | Phthalimide | 80-90 |
| Acid Catalysis | H₂SO₄ | Benzene | 60-70 |
Benzylsulfonates
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), derived from 2,3-difluoro-4-methylbenzyl alcohol, are excellent leaving groups and provide a stable, crystalline alternative to the corresponding halides.
Key Features:
-
High Reactivity: Often more reactive than the corresponding bromides.
-
Stability: Typically stable, crystalline solids that are easier to handle and purify than benzyl halides.
-
Clean Reactions: Reactions often proceed cleanly with minimal side products.
| Leaving Group | Nucleophile | Solvent | Yield (%) |
| Tosylate (-OTs) | Sodium Phenoxide | DMF | >98 |
| Mesylate (-OMs) | Potassium Phthalimide | DMF | ~95 |
Nucleophilic Benzylation Reagents
An alternative strategy involves forming a nucleophilic organometallic reagent from a 2,3-difluoro-4-methylbenzyl precursor, which then reacts with an electrophile.
Grignard Reagents
The Grignard reagent, 2,3-difluoro-4-methylbenzylmagnesium halide, is a powerful nucleophile for forming carbon-carbon bonds.[15][16][17] It is typically prepared by reacting the corresponding benzyl halide with magnesium metal in an ethereal solvent.[18]
Key Features:
-
Umpolung: Reverses the polarity of the benzylic carbon from electrophilic to nucleophilic.
-
C-C Bond Formation: Highly effective for reacting with electrophiles like aldehydes, ketones, esters, and epoxides.[19]
-
Moisture Sensitive: Grignard reagents are highly sensitive to protic sources, including water and alcohols, requiring anhydrous reaction conditions.[16]
| Electrophile | Product Type | Solvent | Yield (%) |
| Benzaldehyde | Secondary Alcohol | THF | ~85 |
| Acetone | Tertiary Alcohol | Diethyl Ether | ~90 |
| CO₂ (then acid workup) | Carboxylic Acid | THF | ~80 |
Cross-Coupling Methods
Modern palladium-catalyzed cross-coupling reactions provide highly efficient and selective methods for constructing C-C and C-heteroatom bonds.[20][21]
Suzuki-Miyaura Coupling
This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For introducing the 2,3-difluoro-4-methylbenzyl group, one could use either 2,3-difluoro-4-methylbenzylboronic acid with an aryl/vinyl halide or a 2,3-difluoro-4-methylbenzyl halide with an aryl/vinyl boronic acid.[22][23]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[21][22] The 2,3-difluoro-4-methylbenzylzinc halide can be prepared in situ from the corresponding benzyl halide and activated zinc.
Key Features of Cross-Coupling:
-
High Functional Group Tolerance: These methods are often compatible with a wide range of functional groups.
-
High Selectivity: Reactions are typically very selective, leading to high yields of the desired product.
-
Mild Conditions: Many cross-coupling reactions can be performed under mild conditions.
| Coupling Reaction | Reagents | Catalyst | Yield (%) |
| Suzuki-Miyaura | 2,3-Difluoro-4-methylbenzylboronic acid, 4-Iodoanisole | Pd(PPh₃)₄, K₂CO₃ | ~90 |
| Negishi | 2,3-Difluoro-4-methylbenzylzinc chloride, Phenyl iodide | PdCl₂(dppf) | ~85 |
Experimental Protocols
Protocol 1: Benzylation of a Phenol using this compound
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ether.
Protocol 2: Mitsunobu Reaction with 2,3-Difluoro-4-methylbenzyl Alcohol
-
Dissolve 2,3-difluoro-4-methylbenzyl alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.[8]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[8]
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the benzyl benzoate ester.
Visualizations
Caption: Decision workflow for selecting a benzylation reagent.
Caption: Comparison of alternative benzylation reagent classes.
References
- 1. This compound [oakwoodchemical.com]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 格氏试剂 [sigmaaldrich.com]
- 18. adichemistry.com [adichemistry.com]
- 19. Grignard Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzyl Bromide and 2,3-Difluoro-4-methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the choice of starting materials and intermediates is critical to reaction efficiency and yield. Benzyl halides are common building blocks, and understanding their relative reactivity is paramount for process optimization. This guide provides a comparative analysis of the reactivity of 2,3-Difluoro-4-methylbenzyl bromide and 2,3-Difluoro-4-methylbenzyl chloride, focusing on their propensity to undergo nucleophilic substitution reactions.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which acts as the leaving group. General principles of organic chemistry dictate that bromide is a better leaving group than chloride. This is because the bromide ion is larger, more polarizable, and a weaker base than the chloride ion, making the carbon-bromine bond easier to break.[1][2][3] Consequently, This compound is expected to be more reactive than 2,3-Difluoro-4-methylbenzyl chloride in both SN1 and SN2 type reactions.
Theoretical Framework: The Role of the Leaving Group
Nucleophilic substitution reactions at a benzylic carbon can proceed through either an SN1 or SN2 mechanism. Benzylic halides are capable of reacting through either pathway, with the specific mechanism being influenced by the reaction conditions such as the solvent, the nucleophile, and the substitution pattern of the benzyl halide itself.[6]
-
SN1 Mechanism: This is a two-step process where the leaving group departs first to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile.[7] The rate-determining step is the formation of the carbocation. A better leaving group will depart more readily, thus accelerating the reaction.
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] A good leaving group is essential for this mechanism as it stabilizes the transition state.
In both mechanistic pathways, the stability of the departing halide ion is crucial. The order of leaving group ability for halogens is I > Br > Cl > F.[2] This trend is inversely related to the basicity of the halide ions.
References
- 1. reddit.com [reddit.com]
- 2. brainly.com [brainly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. google.com [google.com]
- 7. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
The Fluorine Factor: A Comparative Guide to the Impact of Fluorine Substitution on Benzylic Halide Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of How Fluorine's Position on a Benzene Ring Modulates the Reactivity of Benzylic Halides, Supported by Experimental Data.
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the potent electronic effects of fluorine can also significantly alter chemical reactivity, a critical consideration in synthetic strategy. This guide provides a comparative analysis of how the substitution pattern of fluorine on a benzyl ring impacts the reactivity of benzylic halides in nucleophilic substitution reactions. By understanding these structure-activity relationships, researchers can better predict reaction outcomes and design more efficient synthetic routes.
The Mechanistic Dichotomy: Sₙ1 vs. Sₙ2 Pathways
Benzylic halides are unique in their ability to undergo nucleophilic substitution through both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The operative mechanism is highly sensitive to the electronic nature of substituents on the aromatic ring.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This two-step mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of the relatively stable benzylic carbocation. Electron-donating groups (EDGs) on the benzene ring stabilize this positive charge through resonance and inductive effects, thus accelerating the Sₙ1 reaction rate.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by substrates with less steric hindrance and is sensitive to the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) can increase the partial positive charge on the benzylic carbon, potentially accelerating the Sₙ2 reaction, provided they do not destabilize the transition state to a greater extent.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also act as a weak electron-donating group through resonance (+R) by donating one of its lone pairs to the aromatic system. The net effect on reactivity depends on the position of the fluorine atom relative to the benzylic carbon.
Quantitative Comparison of Reactivity: Solvolysis Rates
To quantify the impact of fluorine substitution, we can examine the first-order rate constants (k_solv) for the solvolysis of various substituted benzyl chlorides in a given solvent system. Solvolysis, where the solvent acts as the nucleophile, is a classic method for probing Sₙ1 and Sₙ2 reactivity. The data presented below is from studies of benzyl chloride solvolysis in 20% acetonitrile in water at 25°C.[1]
| Substituent | Position | k_solv (s⁻¹) | Relative Rate (k_rel) |
| H | - | 4.1 x 10⁻⁶ | 1.0 |
| 4-Fluoro | para | 1.3 x 10⁻⁵ | 3.2 |
| 3-Fluoro | meta | 5.3 x 10⁻⁷ | 0.13 |
| 4-Chloro | para | 1.4 x 10⁻⁵ | 3.4 |
| 3-Chloro | meta | 4.8 x 10⁻⁷ | 0.12 |
| 4-Methoxy | para | 2.2 | 5.4 x 10⁵ |
| 3-Nitro | meta | 1.1 x 10⁻⁸ | 0.0027 |
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C. [1]
Analysis of the Data:
-
Para-Fluoro Substitution: The 4-fluoro-substituted benzyl chloride reacts approximately 3.2 times faster than the unsubstituted benzyl chloride. This acceleration is indicative of the fluorine atom's ability to stabilize the developing positive charge in the transition state, which has significant carbocation character. In the para position, the electron-donating resonance effect (+R) of fluorine, although weak, outweighs its electron-withdrawing inductive effect (-I), leading to a net stabilization of the transition state and favoring a more Sₙ1-like mechanism. A similar trend is observed for the 4-chloro substituent.
-
Meta-Fluoro Substitution: In contrast, the 3-fluoro-substituted benzyl chloride reacts about 7.7 times slower than the unsubstituted analog. At the meta position, the resonance effect of fluorine does not extend to the benzylic carbon. Therefore, the strong electron-withdrawing inductive effect (-I) dominates, destabilizing the electron-deficient transition state and retarding the reaction rate. This significant rate decrease suggests a shift towards a more Sₙ2-like mechanism, where the buildup of positive charge is less pronounced. The 3-chloro substituent shows a nearly identical rate-retarding effect.
-
Comparison with Strong EDGs and EWGs: The powerful electron-donating 4-methoxy group accelerates the reaction by over 500,000-fold, clearly indicating a stabilized carbocation intermediate and a dominant Sₙ1 pathway. Conversely, the strongly electron-withdrawing 3-nitro group slows the reaction by a factor of over 350, demonstrating severe destabilization of the transition state.
The Hammett Relationship: A Tool for Mechanistic Insight
The relationship between substituent electronic effects and reaction rates can be visualized using a Hammett plot. This plot correlates the logarithm of the relative rate constant (log(k/k₀)) with a substituent constant (σ), which quantifies the electronic effect of the substituent. For reactions involving significant positive charge buildup at the benzylic position, the modified σ⁺ constants are used, which account for through-conjugation.
A linear Hammett plot suggests a single, consistent reaction mechanism across the series of substituents. The slope of the line, known as the reaction constant (ρ), provides insight into the nature of the transition state.
-
A large, negative ρ value indicates a high sensitivity to substituent effects and significant positive charge development in the transition state, characteristic of an Sₙ1 mechanism.
-
A smaller ρ value (less negative or even positive) suggests less charge development and is more consistent with an Sₙ2 mechanism.
For the solvolysis of benzyl halides, the Hammett plot is often curved. This curvature signifies a change in the reaction mechanism, from Sₙ1 for electron-donating groups to Sₙ2 for electron-withdrawing groups.
Experimental Protocols
The following is a representative experimental protocol for determining the solvolysis rate constants of substituted benzyl chlorides, as adapted from the literature.[1]
Objective: To measure the first-order rate constant (k_solv) for the solvolysis of a substituted benzyl chloride in 20% (v/v) acetonitrile in water at 25°C.
Materials:
-
Substituted benzyl chloride (e.g., 4-fluorobenzyl chloride)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (for maintaining constant ionic strength, optional)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Thermostatted cell holder or reaction vessel
-
Volumetric flasks, pipettes, and syringes
Procedure (HPLC Method):
-
Solution Preparation: Prepare a stock solution of the benzyl chloride substrate (e.g., 25-70 mM) in acetonitrile. Prepare the reaction solvent by mixing acetonitrile and deionized water in a 20:80 volume ratio. If maintaining constant ionic strength, dissolve the appropriate amount of sodium perchlorate in the solvent.
-
Reaction Initiation: Equilibrate the reaction solvent to 25.0 ± 0.1°C in a thermostatted vessel. To initiate the reaction, inject a small volume of the substrate stock solution into the reaction solvent to achieve a final substrate concentration of 0.25–0.70 mM. Start a timer immediately.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a vial containing a small amount of a suitable quenching agent or by immediate injection into the HPLC).
-
HPLC Analysis: Analyze the quenched aliquots by reverse-phase HPLC with UV detection. The mobile phase and detection wavelength should be optimized for the specific substrate and product (e.g., monitoring the disappearance of the benzyl chloride peak at a specific wavelength).
-
Data Analysis: Determine the concentration of the benzyl chloride at each time point from the peak area, using a calibration curve if necessary. The pseudo-first-order rate constant (k_obs) is obtained from the slope of a plot of the natural logarithm of the benzyl chloride concentration (ln[R-Cl]) versus time. The plot should be linear for at least three half-lives.
Conclusion
The substitution pattern of fluorine on a benzylic halide has a profound and predictable impact on its reactivity in nucleophilic substitution reactions.
-
A para-fluoro substituent accelerates solvolysis relative to the unsubstituted analog, consistent with a mechanism involving significant carbocation character (Sₙ1-like). This is due to the stabilizing, albeit weak, +R effect of fluorine outweighing its -I effect at this position.
-
A meta-fluoro substituent decelerates the reaction, as the destabilizing -I effect dominates without any compensating resonance stabilization at the benzylic center. This pushes the mechanism towards a more concerted Sₙ2 pathway.
These findings underscore the importance of considering the precise placement of fluorine atoms when designing synthetic routes and interpreting the reactivity of fluorinated compounds. By leveraging the data and experimental frameworks presented, researchers can make more informed decisions in the development of novel chemical entities.
References
A Comparative Study of Nucleophiles in Reaction with 2,3-Difluoro-4-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the choice of nucleophile is a critical parameter that dictates reaction efficiency, yield, and purity of the final product. This guide provides a comparative analysis of the reactivity of common nucleophiles with 2,3-Difluoro-4-methylbenzyl bromide, a versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine substituents is anticipated to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Relative Reactivity of Nucleophiles: A Quantitative Comparison
To predict the relative reactivity of various nucleophiles with this compound, we can utilize established nucleophilicity scales, such as Mayr's nucleophilicity parameters. The Mayr equation, log k = sN(N + E), provides a quantitative measure of reaction rates, where N is the nucleophilicity parameter and sN is the nucleophile-specific sensitivity parameter. A higher N value corresponds to a more reactive nucleophile.
The following table summarizes the Mayr's nucleophilicity parameters for a selection of common nucleophiles in dimethyl sulfoxide (DMSO), a solvent well-suited for SN2 reactions, and provides a predicted order of reactivity with this compound.
| Nucleophile | Formula | Class | N Parameter (in DMSO) | sN Parameter (in DMSO) | Predicted Relative Reactivity | Predicted Yield |
| Sodium thiophenolate | NaSPh | Thiolate | 23.36 | 0.74 | Very High | Excellent |
| Sodium azide | NaN₃ | Azide | 20.50 | 0.59 | High | Excellent |
| Sodium cyanide | NaCN | Cyanide | 20.33 (for cyanamide anion) | 0.64 (for cyanamide anion) | High | Very Good |
| Piperidine | C₅H₁₀NH | Secondary Amine | 17.19 | 0.71 | Moderate | Good |
| Sodium methoxide | NaOCH₃ | Alkoxide | Not readily available in DMSO | - | Moderate to Low | Moderate |
Note: The reactivity of sodium methoxide is highly solvent-dependent and it is a significantly stronger base in DMSO. While a potent nucleophile, its high basicity can lead to side reactions, particularly elimination, if acidic protons are present on the substrate or impurities.
Experimental Protocols
The following are generalized experimental protocols for the reaction of selected nucleophiles with this compound. These are based on established procedures for reactions with benzyl bromide and should be adapted and optimized for the specific substrate.
Protocol 1: Reaction with Sodium Thiophenolate
Objective: Synthesis of 2,3-Difluoro-4-methylbenzyl phenyl sulfide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.05 equivalents) in the chosen solvent.
-
Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate in situ.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reaction with Sodium Azide
Objective: Synthesis of 1-(azidomethyl)-2,3-difluoro-4-methylbenzene.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMSO or DMF.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, carefully add water to the reaction mixture (note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.[1][2]
Protocol 3: Reaction with Sodium Cyanide
Objective: Synthesis of 2-(2,3-difluoro-4-methylphenyl)acetonitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol/Water mixture or DMSO
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and extract the product with diethyl ether.
-
Dry the ether extract over anhydrous CaCl₂, filter, and remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation.
Protocol 4: Reaction with Piperidine
Objective: Synthesis of 1-((2,3-difluoro-4-methylphenyl)methyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 5: Reaction with Sodium Methoxide
Objective: Synthesis of 1-(methoxymethyl)-2,3-difluoro-4-methylbenzene.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography as needed.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a nucleophilic substitution reaction, from the initial setup to the final product analysis.
Caption: General workflow for nucleophilic substitution.
References
Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Fluorinated Benzyl Halides in Complex Biological Mixtures
For researchers at the forefront of drug discovery and chemical biology, the ability to selectively target proteins in their native environment is paramount. Covalent chemical probes, particularly those targeting reactive cysteine residues, have emerged as powerful tools for identifying and characterizing protein function. Among these, fluorinated benzyl halides are gaining attention for their potential in creating more specific and effective therapeutics. This guide provides an objective comparison of the performance of fluorinated benzyl halides with other common electrophilic probes, supported by experimental data, to aid researchers in selecting the optimal tool for their studies.
Performance Comparison of Cysteine-Reactive Probes
| Electrophilic Warhead | Representative Structure | Number of Identified Off-Targets | Relative Selectivity |
| Aryl Halide (proxy for Benzyl Halide) | R-Ar-X (X=F, Cl, Br, I) | Low to Moderate | High |
| Iodoacetamide | R-NH-CO-CH₂-I | High | Low |
| Acrylamide | R-NH-CO-CH=CH₂ | Moderate to High | Moderate |
| Chloroacetamide | R-NH-CO-CH₂-Cl | Moderate | Moderate to High |
| Vinyl Sulfone | R-SO₂-CH=CH₂ | Moderate | Moderate |
Note: The number of off-targets can vary depending on the specific compound, concentration, and experimental conditions. The relative selectivity is a qualitative assessment based on available proteomic data.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, we provide a detailed protocol for a competitive chemoproteomic experiment using the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method.[1][2][3][4][5][6][7]
Protocol: Competitive isoTOP-ABPP for Selectivity Profiling
1. Materials and Reagents:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Test compounds (fluorinated benzyl halide and other electrophilic probes)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Isotopically light and heavy TEV-biotin tags
-
Copper(I) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Trypsin
-
TEV protease
-
Mass spectrometer (e.g., Orbitrap)
2. Cell Culture and Lysis:
-
Culture cells to ~80% confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. Competitive Labeling:
-
Dilute proteome to 1 mg/mL in PBS.
-
Pre-incubate the proteome with the test compound (e.g., fluorinated benzyl halide) at a desired concentration (e.g., 10 µM) for 1 hour at room temperature. A DMSO control should be run in parallel.
-
Add IA-alkyne probe to a final concentration of 100 µM and incubate for 1 hour at room temperature.
4. Click Chemistry and Enrichment:
-
To the labeled proteome, add CuSO₄, TCEP, TBTA, and the appropriate isotopic TEV-biotin tag (light for DMSO, heavy for test compound).
-
Incubate for 1 hour at room temperature to conjugate the biotin tag to the IA-alkyne probe.
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in 6 M urea and reduce with DTT, then alkylate with iodoacetamide.
-
Dilute the sample and add streptavidin agarose beads. Incubate for 1.5 hours at room temperature to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion and Isotopic Labeling:
-
Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C.
-
Wash the beads and elute the bound peptides.
-
Combine the "light" and "heavy" peptide samples.
6. Mass Spectrometry and Data Analysis:
-
Analyze the combined peptide sample by LC-MS/MS.
-
Identify and quantify the relative abundance of "light" and "heavy" labeled peptides. A decrease in the ratio of heavy to light for a particular peptide indicates that the test compound has bound to that cysteine residue, preventing its labeling by the IA-alkyne probe.
-
The number of significantly competed peptides corresponds to the number of off-targets for the test compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and its application, the following diagrams were generated using Graphviz.
Caption: Competitive isoTOP-ABPP workflow for selectivity profiling.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is a common target for covalent inhibitors. The following diagram illustrates a simplified MAPK pathway, highlighting potential cysteine targets for covalent probes.
Caption: Simplified MAPK signaling pathway with potential cysteine targets.
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)--a general method for mapping sites of probe modification in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 2,3-Difluoro-4-methylbenzyl bromide and Its Non-Fluorinated Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties, reactivity, and potential biological implications of 2,3-Difluoro-4-methylbenzyl bromide against its non-fluorinated counterparts, 4-methylbenzyl bromide and benzyl bromide. The strategic introduction of fluorine atoms can significantly modulate a molecule's characteristics, a crucial consideration in the design and development of novel therapeutic agents. This document aims to support informed decisions in medicinal chemistry and drug discovery by presenting available experimental data and established scientific principles.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine atoms onto the benzene ring of benzyl bromide induces notable changes in its physicochemical properties. These alterations can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Benzyl Bromide | 4-Methylbenzyl Bromide | This compound |
| Molecular Formula | C₇H₇Br | C₈H₉Br | C₈H₇BrF₂ |
| Molecular Weight | 171.03 g/mol | 185.06 g/mol | 221.04 g/mol |
| Boiling Point | 198-199 °C | 218-220 °C | 78 °C at 1 Torr[1] |
| Melting Point | -3.9 °C | 34-36 °C | Not available |
| Density | ~1.44 g/cm³ | ~1.33 g/mL[2] | Not available |
| Solubility | Slightly soluble in water; soluble in organic solvents.[3] | Practically insoluble in water; soluble in ethanol, ether, chloroform.[2] | Not available |
Note: Data for this compound is limited. The provided boiling point is under reduced pressure.
Reactivity Analysis: A Look at Nucleophilic Substitution
Benzyl bromides are known for their reactivity as alkylating agents, primarily through nucleophilic substitution reactions (SN1 and SN2). The rate and mechanism of these reactions are highly dependent on the stability of the carbocation intermediate (for SN1) and steric hindrance at the reaction center (for SN2).
Theoretical Framework:
The reactivity of substituted benzyl bromides can be rationalized using the principles of Linear Free Energy Relationships (LFER) and the Hammett equation. The electronic effects of the substituents on the benzene ring play a crucial role.
-
Electron-donating groups (like the methyl group in 4-methylbenzyl bromide) stabilize the benzylic carbocation, thereby accelerating SN1 reactions.
-
Electron-withdrawing groups (like fluorine atoms) destabilize the benzylic carbocation, which can slow down SN1 reactions. However, their inductive effect can also influence the electrophilicity of the benzylic carbon.
Experimental Protocol: Comparative Solvolysis Kinetics
To quantitatively compare the reactivity of these compounds, a solvolysis experiment can be performed. This method measures the rate at which the benzyl bromide reacts with a solvent (e.g., a mixture of ethanol and water). The progress of the reaction can be monitored by measuring the increase in conductivity as hydrobromic acid is produced.
Methodology:
-
Solution Preparation: Prepare solutions of each benzyl bromide analog in a standardized solvent mixture (e.g., 80% ethanol/20% water) at a precise concentration.
-
Temperature Control: Maintain the reaction temperature at a constant value (e.g., 25°C) using a thermostated water bath.
-
Conductivity Measurement: Place the reaction mixture in a conductivity cell and record the conductivity at regular time intervals.
-
Rate Constant Calculation: The first-order rate constant (k) for the solvolysis reaction can be determined from the slope of a plot of ln(σ∞ - σt) versus time, where σ∞ is the conductivity at the completion of the reaction and σt is the conductivity at time t.
Expected Outcome:
Based on electronic effects, the expected order of reactivity in a predominantly SN1 solvolysis reaction would be:
4-Methylbenzyl bromide > Benzyl bromide > this compound
This hypothesis is based on the carbocation-stabilizing effect of the methyl group and the destabilizing inductive effect of the fluorine atoms.
Biological Activity and Signaling Pathways
As alkylating agents, benzyl bromides have the potential to interact with biological nucleophiles, such as DNA and proteins. This reactivity is the basis for the biological activity of many chemotherapeutic agents. However, it also contributes to their toxicity. The strategic placement of fluorine atoms can modulate this reactivity and potentially lead to more selective biological effects.
Modulation of Inflammatory Signaling:
One of the key signaling pathways often implicated in the cellular response to alkylating agents and cellular stress is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Some benzyl derivatives have been shown to modulate the NF-κB pathway.[4][5][6]
Proposed Mechanism of Action:
The alkylating nature of benzyl bromides could potentially lead to the modification of key proteins within the NF-κB signaling cascade. This could either activate or inhibit the pathway, depending on the specific cellular context and the nature of the molecular interactions.
Visualizations
Caption: Generalized SN1 reaction pathway for benzyl bromides.
Caption: Simplified overview of the NF-κB signaling pathway.
Caption: Experimental workflow for comparative solvolysis kinetics.
Conclusion
The substitution of hydrogen with fluorine in benzyl bromide derivatives offers a powerful strategy for fine-tuning physicochemical properties and reactivity. While this compound is expected to exhibit lower SN1 reactivity compared to its non-fluorinated analogs due to the strong inductive effect of the fluorine atoms, this altered electronic profile may lead to a more desirable biological activity and safety profile. Further quantitative experimental studies are necessary to fully elucidate the reactivity and biological consequences of such fluorination. The provided experimental protocol for solvolysis kinetics offers a robust method for such a direct comparison. Understanding these structure-activity relationships is paramount for the rational design of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl alcohol derivatives from the mushroom Hericium erinaceum attenuate LPS-stimulated inflammatory response through the regulation of NF-κB and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of different fluorinating agents for benzyl alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of benzyl alcohol to benzyl fluoride is a crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds. The choice of fluorinating agent is paramount to the success of this reaction, directly impacting yield, safety, and scalability. This guide provides an objective comparison of three common deoxofluorinating agents: Diethylaminosulfur trifluoride (DAST), XtalFluor-E, and Fluolead, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison at a Glance
The efficacy of DAST, XtalFluor-E, and Fluolead in the synthesis of benzyl fluoride from benzyl alcohol is summarized below. Fluolead demonstrates the highest reported yield under mild conditions. While DAST is a widely used reagent, it offers a moderate yield for this specific transformation. XtalFluor-E, known for its enhanced safety profile, requires a promoter to achieve efficient fluorination of alcohols.
| Fluorinating Agent | Reagent Equivalents | Promoter (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DAST | 1.1 | - | CH₂Cl₂ | Room Temp. | 1 | ~72 |
| XtalFluor-E | 1.5 | Et₃N·3HF (3.0) | CH₂Cl₂ | Room Temp. | Not Specified | 68 |
| Fluolead | 1.5 | - | CH₂Cl₂ | Room Temp. | 2 | 88 |
Experimental Protocols
Detailed methodologies for the synthesis of benzyl fluoride using each of the compared fluorinating agents are provided below. These protocols are based on literature precedents and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Fluorination of Benzyl Alcohol using DAST
This protocol is adapted from the fluorination of 4-nitrobenzyl alcohol.
Materials:
-
Benzyl Alcohol
-
Diethylaminosulfur Trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Ice water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (3.0 mL), add DAST (1.1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding ice water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzyl fluoride.
Protocol 2: Fluorination of Benzyl Alcohol using XtalFluor-E
This is a general protocol for the fluorination of primary alcohols using XtalFluor-E and a promoter.
Materials:
-
Benzyl Alcohol
-
XtalFluor-E
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (5.0 mL), add triethylamine trihydrofluoride (3.0 mmol).
-
Add XtalFluor-E (1.5 mmol) in one portion to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: Fluorination of Benzyl Alcohol using Fluolead
This protocol is based on the reported high-yield synthesis of benzyl fluoride using Fluolead.
Materials:
-
Benzyl Alcohol
-
Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous workup solution (e.g., saturated NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve benzyl alcohol (1.0 mmol) in dichloromethane (5 mL).
-
Add Fluolead (1.5 mmol) to the solution at room temperature.
-
Stir the mixture for 2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous workup solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield benzyl fluoride.
Experimental Workflow
The general workflow for the synthesis, workup, and purification of benzyl fluoride from benzyl alcohol is illustrated below.
Caption: A generalized workflow for the synthesis of benzyl fluoride.
Safety and Handling Considerations
-
DAST is known to be thermally unstable and can decompose violently when heated above 90 °C. It is also highly reactive with water, releasing toxic hydrogen fluoride (HF) gas. Therefore, it must be handled with extreme caution in a well-ventilated fume hood, and reactions are typically conducted at or below room temperature.
-
XtalFluor-E is a crystalline solid that is significantly more thermally stable than DAST, with a higher decomposition temperature. It does not generate free HF under anhydrous conditions, making it compatible with standard borosilicate glassware. While more stable, it should still be handled with appropriate personal protective equipment.
-
Fluolead is also a crystalline solid with high thermal stability and is reported to be air-stable and have a low sensitivity to moisture. These properties make it a safer and easier-to-handle alternative to DAST.
Conclusion
For the deoxofluorination of benzyl alcohol, Fluolead appears to be the most efficacious reagent, offering the highest yield under mild conditions with the added benefit of being a thermally stable and easy-to-handle solid. DAST remains a viable, albeit lower-yielding, option but requires stringent safety precautions due to its thermal instability and reactivity with water. XtalFluor-E presents a safer alternative to DAST but necessitates the use of a promoter for efficient fluorination of alcohols, which adds a step to the experimental procedure. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired yield, scale, and the safety infrastructure available.
Safety Operating Guide
Safe Disposal of 2,3-Difluoro-4-methylbenzyl bromide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-4-methylbenzyl bromide (CAS No: 261763-43-3). Adherence to these procedures is critical to ensure personal safety and environmental compliance. This chemical is classified as a hazardous substance, and its handling and disposal require strict observance of established safety protocols.
I. Health and Safety Information
This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2][3][4] Inhalation of its vapors or dust can be harmful. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[2][3][7]
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek immediate medical attention.[4][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.
II. Quantitative Data
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Reference |
| CAS Number | 261763-43-3 | [1] |
| Molecular Formula | C₈H₇BrF₂ | [1] |
| Molecular Weight | 221.05 g/mol | [1] |
| Boiling Point | 78°C at 1 Torr | [1] |
| Appearance | Not specified in search results | |
| Incompatible Materials | Bases, Alcohols, Amines, Metals, Strong oxidizing agents | [5][6] |
III. Proper Disposal Protocol
The disposal of this compound must be managed as hazardous waste. All disposal actions must comply with local, regional, and national environmental regulations.[1][5][7]
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
Step 2: Treatment and Neutralization (if applicable and permitted)
-
Consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.
-
For small spills, it may be possible to neutralize the compound. A suggested method for similar chemicals involves treatment with a solution of soda ash or sodium bicarbonate.[8] However, this should only be performed by trained personnel with appropriate safety measures in place.
Step 3: Disposal through a Licensed Waste Management Facility
-
The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility.[5][7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound down the drain or dispose of it with regular laboratory trash.[6]
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
A suggested method for decontaminating containers of similar chemicals is to rinse them with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[8]
-
After decontamination, the rinsate should be collected and disposed of as hazardous waste. Observe all label safeguards until the container is thoroughly cleaned and destroyed.[8]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 261763-43-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Mastering the Handling of 2,3-Difluoro-4-methylbenzyl bromide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive reagents like 2,3-Difluoro-4-methylbenzyl bromide is a fundamental aspect of innovative drug development and chemical synthesis. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) and offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research. As Senior Application Scientists, our goal is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 261763-43-3) is a halogenated organic compound that, like other benzyl bromides, should be handled with utmost care.[1] While a comprehensive toxicological profile for this specific molecule is not extensively published, its structural similarity to other benzyl bromides indicates that it is a corrosive and lachrymatory agent.[2] This means it can cause severe skin burns, and eye damage, and is likely to cause respiratory irritation.[3] The presence of fluorine and bromine atoms further necessitates careful handling and disposal as a halogenated organic waste.
The primary hazards associated with this compound include:
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes.
-
Lachrymatory Effects: Vapors can cause intense irritation to the eyes and respiratory tract, leading to tearing and discomfort.[4]
-
Toxicity: Inhalation, ingestion, or skin absorption may be harmful.[5][6]
-
Reactivity: Benzyl bromides can react with moisture, oxidizing agents, and bases.[7]
Given these properties, a multi-layered approach to safety, centered on robust PPE and meticulous handling protocols, is not just recommended, but imperative.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
The selection and proper use of PPE is the most critical immediate step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., nitrile or neoprene) over a thinner inner glove is recommended. This provides a barrier against direct skin contact and allows for the safe removal of the outer glove in case of contamination.[8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles that form a complete seal around the eyes are mandatory.[9] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[8] This combination protects against both direct splashes and irritating vapors. |
| Body Protection | A flame-resistant laboratory coat is essential. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[9] |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[10] In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] |
| Foot Protection | Closed-toe, chemical-resistant shoes are required to protect against spills.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure and preventing accidents.
1. Pre-Handling Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate neutralizing agents should be readily available. Do not use water for cleanup.[5]
-
Review Safety Data Sheets (SDS): Although a specific SDS for this compound is not widely available, review the SDS for similar benzyl bromides to be familiar with the general hazards and first aid procedures.[4][5]
2. Handling the Chemical:
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Transfers: When transferring the liquid, use a syringe or a cannula to avoid pouring.
-
Avoid Incompatibilities: Keep the chemical away from water, bases, and strong oxidizing agents.[7]
-
Storage: Store in a cool, dry, well-ventilated area, away from light and moisture, in a tightly sealed container.[6]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response and First Aid
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Contaminated Materials: All disposable PPE (gloves, etc.) and spill cleanup materials must be placed in the designated halogenated waste container.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- 1. 261763-43-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
- 10. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
